Tetraacetyl diborate
Description
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Structure
2D Structure
Properties
IUPAC Name |
[acetyloxy(diacetyloxyboranyloxy)boranyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12B2O9/c1-5(11)15-9(16-6(2)12)19-10(17-7(3)13)18-8(4)14/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJHYNIVOZEJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OB(OC(=O)C)OC(=O)C)(OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12B2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416100 | |
| Record name | Tetraacetyl diborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5187-37-1 | |
| Record name | Tetraacetyl diborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Tetraacetyl Diborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tetraacetyl diborate (TADB), an organoboron compound with significant applications in organic synthesis. This document details the established synthetic protocols, purification methods, and a full range of characterization techniques necessary to verify the compound's structural integrity.
Introduction
This compound, with the molecular formula C₈H₁₂B₂O₉, is an organoboron compound first discovered accidentally in the 1950s during attempts to synthesize boron triacetate.[1] It exists as colorless, needle-like crystals and is soluble in most organic solvents.[1][2] The structure of TADB features two boron atoms bridged by an oxygen atom, with each boron atom also bonded to two acetate groups.[2][3] This unique structure makes it a valuable reagent, particularly as a Lewis acid catalyst and an acetylating agent in various organic reactions, including amidations and cycloadditions.[2]
Synthesis of this compound
The most common and established method for synthesizing this compound involves the reaction of orthoboric acid with acetic anhydride.[1][2]
Reaction:
2H₃BO₃ + 5(CH₃CO)₂O → (CH₃COO)₂BOB(CH₃COO)₂ + 6CH₃COOH[1]
A detailed experimental protocol for the synthesis of this compound is outlined below:
-
Reaction Setup: To a suspension of orthoboric acid (3 g) in acetic acid (10 ml), add acetic anhydride (20 ml).[3]
-
Heating: Heat the mixture on a vapor bath under a nitrogen atmosphere.[2][3] Continue heating until all the solid has dissolved.
-
Precipitation: Precipitate the this compound from the solution using dry ethyl ether.[3]
-
Purification: The crude product can be purified by successive precipitations from a solution in dry acetic acid using dry ethyl ether.[3] Recrystallization from other organic solvents like ethanol or acetone is also a recommended purification method.[2]
-
Drying and Storage: The resulting colorless, needle-like crystals should be dried and stored in an airtight container at –20°C to prevent hydrolysis, as the compound is sensitive to moisture.[2]
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic, crystallographic, and thermal analysis techniques is employed.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups present in the molecule. The spectrum of this compound is expected to show strong absorption bands corresponding to the C=O stretching of the acetyl groups at approximately 1740 cm⁻¹ and B-O-B bridging vibrations in the range of 950–1050 cm⁻¹.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹¹B NMR are crucial for confirming the structure.
-
¹H NMR: The proton NMR spectrum will confirm the presence of the acetyl groups.
-
¹¹B NMR: Boron-11 NMR is used to confirm the coordination environment of the boron atoms. The chemical shift will be indicative of tetracoordinate boron.[2]
-
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional molecular structure of this compound.[2] It has been used to confirm the bicyclic diborate structure, resolving any ambiguity from earlier misassignments as triacetoxyborate.[2] The analysis provides precise bond lengths, bond angles, and the overall molecular packing in the crystal lattice.[3][4]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point of the compound, which is a key indicator of its purity. This compound has a sharp melting point at 147°C.[1][2]
Mass spectrometry is employed to confirm the molecular formula (C₈H₁₂B₂O₉) by determining the accurate mass of the molecule.[2]
Caption: Key techniques for the characterization of TADB.
Data Presentation
The quantitative data for this compound are summarized in the tables below for easy reference.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | [acetyloxy(diacetyloxyboranyloxy)boranyl] acetate | [1] |
| Molecular Formula | C₈H₁₂B₂O₉ | [1][5] |
| Molar Mass | 273.80 g·mol⁻¹ | [1] |
| Appearance | Colorless, needle-like crystals | [1][2] |
| Melting Point | 147 °C (420 K) | [1] |
| Solubility | Soluble in most organic solvents | [1][2] |
Table 2: Crystallographic Data
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [3][4] |
| Space Group | P2₁/c | [3][4] |
| a | 7.528 Å | [3][4] |
| b | 8.231 Å | [3][4] |
| c | 19.891 Å | [3][4] |
| β | 96.0° | [3][4] |
| Z | 4 | [3][4] |
Table 3: Key Spectroscopic Data
| Technique | Feature | Characteristic Value/Region | Reference |
| FT-IR | C=O stretch (acetyl) | ~1740 cm⁻¹ | [2] |
| FT-IR | B-O-B bridge stretch | 950–1050 cm⁻¹ | [2] |
| ¹¹B NMR | Tetracoordinate Boron | +12 to -8 ppm (typical range) | [6] |
Safety and Handling
-
Storage: this compound is moisture-sensitive and should be stored at –20°C in airtight containers to prevent decomposition.[2]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including nitrile gloves, a chemical-resistant lab coat, and OSHA-approved safety goggles, should be worn when handling this compound.[2] If there is a risk of generating aerosols, respiratory protection is advised.[2]
-
Toxicity: Hazard data for this compound is contradictory. Some sources report no significant hazards, while others classify it as harmful if swallowed (H302) and an irritant to the skin and eyes (H315/H319).[2] A thorough and independent risk assessment should be conducted before use.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 5187-37-1 | Benchchem [benchchem.com]
- 3. Crystal and molecular structure of tetra-acetyl diborate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Crystal and molecular structure of tetra-acetyl diborate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C8H12B2O9 | CID 5326258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
An In-depth Technical Guide to Tetraacetyl Diborate: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraacetyl diborate, with the chemical formula C₈H₁₂B₂O₉, is an organoboron compound with a unique bicyclic structure. First discovered in the 1950s, it presents as colorless, needle-like crystals. This technical guide provides a comprehensive overview of the chemical structure, physical and chemical properties, and detailed experimental protocols for the synthesis and characterization of this compound. The information is intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development where this compound may act as a versatile reagent.
Chemical Structure and Properties
This compound is formally known by its IUPAC name, [acetyloxy(diacetyloxyboranyloxy)boranyl] acetate. The molecule features a central B-O-B linkage with each boron atom bonded to two acetate groups. This structure was confirmed by X-ray studies, correcting an initial misassignment as triacetoxyborate.[1]
Physical Properties
The key physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂B₂O₉ | [2] |
| Molar Mass | 273.80 g·mol⁻¹ | [2] |
| Appearance | Colorless needle-like crystals | [1][2] |
| Melting Point | 147 °C | [1][2] |
| Solubility | Soluble in most organic solvents | [1][2] |
| Flash Point | Not flammable | [2] |
Chemical Properties
This compound's reactivity is primarily defined by its function as an acetylating agent, capable of transferring acetyl groups to other molecules.[1] This property makes it a useful reagent in various organic transformations.
One documented reaction is its methanolysis, where it reacts with methanol to yield diacetyl methoxyboron and water.[2]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of boric acid with acetic anhydride.[1][2]
Reaction:
Workflow for the Synthesis of this compound:
Caption: A schematic workflow for the synthesis of this compound.
Detailed Protocol:
-
Reactants:
-
Boric Acid (H₃BO₃)
-
Acetic Anhydride ((CH₃CO)₂O)
-
-
Conditions:
-
Procedure (General):
-
Combine boric acid and acetic anhydride in a suitable reaction vessel equipped with a stirrer and a nitrogen inlet.
-
Heat the mixture to 75 °C with constant stirring.
-
Maintain the reaction at this temperature until completion (monitoring by techniques such as TLC or NMR is recommended).
-
Upon completion, the reaction mixture contains this compound and acetic acid as a byproduct.[2]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature to allow the product to crystallize.
-
The crude product can be purified by recrystallization from a suitable organic solvent, such as ethanol or acetone.[1] Further washing with a cold, dry solvent like ether can be performed to remove residual impurities.
-
Characterization Techniques
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques should be employed.
Logical Flow for Characterization:
Caption: A logical workflow for the structural characterization of this compound.
FT-IR spectroscopy is a crucial tool for identifying the characteristic functional groups present in this compound.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1740 | C=O Stretch | Acetyl group |
| 950 - 1050 | B-O-B Stretch | Diborate bridge |
Note: The specific peak positions may vary slightly depending on the sample preparation and instrument.
Both ¹H and ¹¹B NMR are essential for confirming the structure of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the four equivalent acetate groups.
-
¹¹B NMR: Boron-11 NMR is particularly useful for confirming the coordination environment of the boron atoms. For tetracoordinate organoalkoxy borates, the chemical shifts are typically observed in the range of +12 to -8 ppm.[3]
Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation pattern. The expected molecular ion peak [M]⁺ would be at m/z 274, corresponding to the molecular weight of the compound. Due to the presence of two boron isotopes (¹⁰B and ¹¹B), the mass spectrum will exhibit a characteristic isotopic pattern. Boranes are known to undergo significant fragmentation under electron impact, which can provide further structural information.
Applications in Research and Development
The acetylating capability of this compound makes it a potentially valuable reagent in organic synthesis. It can be employed in reactions requiring the introduction of an acetyl group, such as the protection of alcohols and amines, or in the synthesis of acetylated drug intermediates. Its role as a catalyst in amidation reactions has also been noted.[1]
Conclusion
This technical guide provides a detailed overview of this compound, covering its chemical structure, physical and chemical properties, and general experimental protocols for its synthesis and characterization. The presented information, including tabulated data and workflow diagrams, is intended to facilitate its use in research and development settings. Further investigation into its reactivity and applications is warranted to fully explore the potential of this unique organoboron compound.
References
mechanism of action of tetraacetyl diborate as an acetylating agent
An In-depth Technical Guide to the Mechanism of Action of Tetraacetyl Diborate as an Acetylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (TADB), with the chemical formula C₈H₁₂B₂O₉, is an organoboron compound recognized for its utility as an acetylating agent in organic synthesis.[1][2] Structurally, it is a pyroboron tetraacetate, featuring two boron atoms bridged by an oxygen atom, with each boron atom bonded to two acetate groups. This unique structure confers upon TADB the ability to act as a potent electrophilic source of acetyl groups for the acetylation of various nucleophiles, including alcohols and amines. Beyond its role as an acetylating agent, TADB also exhibits Lewis acidic properties, enabling it to catalyze other organic transformations.[1] This guide provides a comprehensive overview of the synthesis, proposed mechanism of action, and practical considerations for the use of this compound as an acetylating agent.
Synthesis of this compound
This compound was first synthesized in the 1950s during attempts to prepare boron triacetate.[1] The established method for its preparation involves the reaction of boric acid with acetic anhydride.[1]
Reaction:
2 H₃BO₃ + 5 (CH₃CO)₂O → (CH₃COO)₂BOB(CH₃COO)₂ + 6 CH₃COOH
This reaction is typically carried out by heating the reactants, often under an inert atmosphere to prevent moisture from hydrolyzing the acetic anhydride and the product.
Proposed Mechanism of Action in Acetylation
While detailed kinetic and mechanistic studies specifically on this compound are not extensively available in the reviewed literature, a plausible mechanism can be proposed based on the principles of Lewis acid catalysis and the known reactivity of boron compounds. The boron centers in TADB are electron-deficient and can act as Lewis acids, activating the acetyl groups towards nucleophilic attack.
The proposed mechanism for the acetylation of a generic nucleophile (Nu-H, e.g., an alcohol or an amine) is as follows:
-
Lewis Acidic Activation: One of the boron atoms in TADB coordinates to the carbonyl oxygen of an adjacent acetate group, increasing the electrophilicity of the acetyl carbon.
-
Nucleophilic Attack: The nucleophile (e.g., the oxygen of an alcohol or the nitrogen of an amine) attacks the activated acetyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the nucleophile to one of the acetate groups on the boron, facilitating the departure of the acetylated product.
-
Product Release: The acetylated product is released, and the remaining diborate species is likely a mixed anhydride that can potentially undergo further reactions or be quenched during workup.
Caption: Proposed mechanism of TADB-mediated acetylation.
Quantitative Data
Detailed quantitative data on the acetylation efficiency, kinetics, and substrate scope of this compound is limited in the available scientific literature. The following table summarizes its known physical properties.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂B₂O₉ | [2] |
| Molar Mass | 273.80 g/mol | [2] |
| Appearance | Colorless needles | [1] |
| Melting Point | 147 °C | [1] |
| Solubility | Soluble in most organic solvents | [1] |
Researchers investigating the utility of TADB are encouraged to systematically evaluate its performance with a range of substrates and reaction conditions to build a comprehensive dataset. A template for such a study is provided below.
| Substrate (Alcohol/Amine) | TADB (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| e.g., Benzyl Alcohol | ||||||
| e.g., Aniline | ||||||
| e.g., 2-Butanol | ||||||
| e.g., Diethylamine |
Experimental Protocols
Synthesis of this compound
The following protocol is based on the original synthesis described in the literature.[1]
Materials:
-
Boric acid (H₃BO₃)
-
Acetic anhydride ((CH₃CO)₂O)
-
Nitrogen gas supply
-
Reaction flask with a reflux condenser
-
Heating mantle
Procedure:
-
In a flame-dried reaction flask under a nitrogen atmosphere, combine boric acid and a molar excess of acetic anhydride.
-
Heat the mixture to approximately 75 °C with stirring.
-
Maintain the temperature and continue stirring until the boric acid has completely reacted and a clear solution is formed.
-
Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the colorless, needle-like crystals of this compound by filtration.
-
Wash the crystals with a cold, dry, non-polar solvent (e.g., diethyl ether) to remove residual acetic acid and unreacted acetic anhydride.
-
Dry the product under vacuum.
General Protocol for Acetylation of an Alcohol or Amine
This is a general procedure and may require optimization for specific substrates.
Materials:
-
Substrate (alcohol or amine)
-
This compound (TADB)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Inert gas supply (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for reaction and workup
Experimental Workflow:
Caption: General experimental workflow for TADB acetylation.
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve the alcohol or amine substrate (1.0 eq.) in an appropriate anhydrous solvent.
-
Add this compound (typically 1.0 to 1.5 eq.) to the solution with stirring.
-
Allow the reaction to proceed at room temperature or heat as necessary. Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to hydrolyze any remaining TADB and neutralize any acidic by-products.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Remove the solvent in vacuo to yield the crude product.
-
Purify the product by a suitable method, such as column chromatography or recrystallization, to obtain the pure acetylated compound.
Conclusion
This compound is a valuable reagent for the acetylation of alcohols and amines. While its detailed reaction mechanism has not been exhaustively studied, it is proposed to function through a Lewis acid-catalyzed pathway involving the activation of an acetyl group, followed by nucleophilic attack. The lack of extensive quantitative data on its reactivity and substrate scope presents an opportunity for further research to fully elucidate its potential and optimize its application in organic synthesis. The experimental protocols provided herein offer a starting point for the synthesis and utilization of this versatile reagent. Future work focusing on kinetic studies, computational modeling, and a systematic evaluation of its substrate scope will be invaluable to the scientific community.
References
An In-depth Technical Guide to the Stability and Storage of Tetraacetyl Diborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for tetraacetyl diborate. The information is compiled from available literature and safety data sheets to ensure safe and effective handling and use of this compound in a research and development setting.
Chemical and Physical Properties
This compound, with the molecular formula C₈H₁₂B₂O₉, is an organoboron compound.[1][2] It typically appears as colorless, needle-like crystals and is soluble in most organic solvents.[1][3]
| Property | Value | Source |
| Molecular Formula | C₈H₁₂B₂O₉ | [1][2] |
| Molar Mass | 273.80 g·mol⁻¹ | [1][2] |
| Appearance | Colorless needles | [1][3] |
| Melting Point | 147 °C (decomposes) | [1][3][4] |
| Solubility | Soluble in most organic solvents | [1][3][4] |
| Flammability | Not flammable | [1] |
Stability Profile
The stability of this compound is influenced by temperature, moisture, and contact with incompatible materials.
2.1. Thermal Stability
This compound is stable at room temperature but undergoes decomposition at its melting point of 147°C.[3] Under combustion conditions, it generates hazardous decomposition products, including carbon monoxide and boron oxides.[3][5]
| Condition | Observation | Decomposition Products | Source |
| Room Temperature | Stable | Not applicable | [3] |
| 147 °C | Decomposes | Not specified at this temperature | [3] |
| Combustion | Decomposes | Carbon monoxide, Boron oxides | [3][5] |
2.2. Hydrolytic Stability
This compound is sensitive to moisture and will hydrolyze in the presence of water or alcohols.[3] The reaction with alcohols, such as methanol, results in the formation of diacetyl methoxyboron and acetic acid.[1][3] Therefore, it is crucial to handle and store the compound under dry conditions.
Caption: Hydrolysis pathway of this compound.
2.3. Incompatible Materials
To prevent hazardous reactions, this compound should not be stored with or exposed to the following:
Violent reactions can occur with strong oxidizing agents.
Recommended Storage Conditions
Proper storage is essential to maintain the integrity and stability of this compound.
| Parameter | Recommendation | Rationale | Source |
| Container | Tightly closed | Prevents moisture and air exposure | [5] |
| Atmosphere | Dry, under nitrogen | Prevents hydrolysis | [5][6] |
| Temperature | Cool | Prevents thermal degradation | [6] |
| Location | Well-ventilated place | Ensures safe dispersal of any potential vapors | [5][6] |
| Security | Locked up or in an area accessible only to qualified or authorized persons | Due to reproductive toxicity hazards | [5] |
Proposed Experimental Protocols for Stability Testing
While specific published stability studies on this compound are limited, the following are proposed methodologies for its evaluation based on standard analytical techniques.
4.1. Protocol for Thermal Stability Assessment
Objective: To determine the thermal decomposition profile of this compound.
Methodology: Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC).
Procedure:
-
Calibrate the TGA/DSC instrument according to the manufacturer's specifications.
-
Accurately weigh 5-10 mg of this compound into an aluminum pan.
-
Place the sample pan and a reference pan in the instrument.
-
Heat the sample from 25°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
-
Analyze the resulting thermogram to identify the onset of decomposition and any thermal events.
Caption: Workflow for thermal stability analysis.
4.2. Protocol for Hydrolytic Stability Assessment
Objective: To evaluate the rate of hydrolysis of this compound under aqueous conditions.
Methodology: High-Performance Liquid Chromatography (HPLC).
Procedure:
-
Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile).
-
Prepare buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9).
-
Initiate the hydrolysis by adding a small aliquot of the stock solution to each buffered solution at a controlled temperature (e.g., 25°C).
-
At specified time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by dilution with the mobile phase).
-
Analyze the samples by HPLC to quantify the remaining this compound and the formation of any degradation products.
-
Calculate the rate of hydrolysis at each pH.
Handling and Safety Precautions
This compound is classified as causing serious eye irritation and may damage fertility or the unborn child.[5] Therefore, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[5]
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[5]
-
Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[5] Avoid generating dust.[5] Wash skin thoroughly after handling.[5]
-
First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do.[5] Continue rinsing and seek medical attention if irritation persists.[5]
Caption: Recommended storage and handling logic.
Conclusion
The stability of this compound is critically dependent on maintaining anhydrous and controlled temperature conditions. It is stable at room temperature but is susceptible to thermal decomposition at 147°C and hydrolysis upon exposure to moisture. Adherence to the recommended storage and handling guidelines is paramount to ensure the compound's integrity and the safety of laboratory personnel. Further investigation using the proposed experimental protocols would provide valuable quantitative data on its stability profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H12B2O9 | CID 5326258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 5187-37-1 | Benchchem [benchchem.com]
- 4. Cas 5187-37-1,BORON TETRAACETATE | lookchem [lookchem.com]
- 5. beta.lakeland.edu [beta.lakeland.edu]
- 6. fishersci.com [fishersci.com]
Solubility Profile of Tetraacetyl Diborate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Tetraacetyl Diborate
This compound, with the chemical formula C₈H₁₂B₂O₉, is an organic boron compound. It presents as colorless, needle-like crystals and has a melting point of approximately 147°C.[1] First identified in the 1950s during attempts to synthesize boron triacetate, it is synthesized by the reaction of boric acid with acetic anhydride.[2] Its structure is characterized by two boron atoms bridged by an oxygen atom, with each boron atom also bonded to two acetate groups.[1] This unique structure underpins its utility as an effective acetylating agent in organic synthesis.[1]
Qualitative Solubility Profile
Published literature consistently describes this compound as being soluble in most organic solvents.[1][2] One source also indicates its solubility in water. However, specific quantitative data, such as grams per 100 mL or molar solubility in common organic solvents, is not extensively documented in publicly accessible scientific literature. The general qualitative solubility is summarized in the table below.
| Solvent Class | Solubility Description |
| Organic Solvents | Generally Soluble |
| Water | Soluble |
Note: This information is qualitative. For process optimization, formulation development, and other research applications, quantitative determination of solubility is essential.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. This method is recommended for generating precise solubility data for this compound in various organic solvents.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)
-
Analytical balance
-
Vials or flasks with airtight seals
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or a validated spectrophotometric method)
Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Place the sealed vials in a constant temperature shaker bath. The temperature should be controlled at the desired experimental condition (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials from the shaker. Allow the undissolved solid to settle. To completely separate the solid from the saturated solution, centrifuge the samples at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter to remove any remaining microscopic solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method.
-
Calculation: Calculate the solubility of this compound in the specific organic solvent using the following formula:
Solubility (g/L) = (Concentration of diluted sample) x (Dilution factor)
Visualizing Experimental and Logical Workflows
To aid in the practical application of the information provided, the following diagrams illustrate the experimental workflow for solubility determination and the synthesis of this compound.
References
Thermal Decomposition Analysis of Tetraacetyl Diborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraacetyl diborate ((CH₃COO)₂BOB(CH₃COO)₂) is an organoboron compound with applications in organic synthesis. A thorough understanding of its thermal stability and decomposition pathway is crucial for its safe handling, application in various processes, and for the development of novel boron-based materials. This technical guide provides a comprehensive overview of the thermal decomposition analysis of this compound, including detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), a summary of its thermal properties, and a proposed decomposition pathway.
Introduction
This compound is a white crystalline solid with a melting point of approximately 147°C.[1][2] Its thermal behavior is of significant interest as it dictates its stability under various processing conditions. Under combustion, it is known to decompose into carbon monoxide and boron oxides.[1] This guide aims to provide researchers and professionals with the necessary information to conduct and interpret the thermal analysis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂B₂O₉ | [3] |
| Molecular Weight | 273.80 g/mol | [3] |
| Appearance | Colorless needles | [2] |
| Melting Point | 147 °C (297 °F; 420 K) | [1][2] |
| Solubility | Soluble in most organic solvents | [1] |
Thermal Analysis Data
While specific experimental data for the thermal decomposition of this compound is not extensively available in public literature, the following table summarizes the expected thermal events based on its known properties and the behavior of similar compounds.
Table 2: Summary of Thermal Analysis Data for this compound
| Analysis | Parameter | Expected Value/Range |
| TGA | Onset of Decomposition | > 150 °C |
| Major Weight Loss Steps | Multiple steps corresponding to the loss of acetyl groups and formation of boron oxides. | |
| Final Residue | Boron oxide (B₂O₃) | |
| DSC | Melting Point (Endotherm) | ~147 °C |
| Decomposition (Exotherm/Endotherm) | Complex profile following melting, indicating multi-step decomposition. |
Experimental Protocols
The following are detailed, generalized methodologies for conducting TGA and DSC analyses of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina is recommended).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Record the mass loss and temperature continuously throughout the experiment.
-
Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset of decomposition and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and characterize the thermodynamics of the thermal decomposition of this compound by measuring the heat flow to or from the sample as a function of temperature.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (aluminum pans are suitable for this temperature range). Hermetically seal the pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 400 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Record the heat flow and temperature continuously throughout the experiment.
-
Data Analysis: Plot the heat flow versus temperature. The melting point will be observed as an endothermic peak. Subsequent exothermic or endothermic peaks will correspond to decomposition events.
Proposed Thermal Decomposition Pathway
Based on the known chemistry of boric acid esters and acetates, a plausible thermal decomposition pathway for this compound is proposed. The decomposition is expected to proceed through the elimination of acetic anhydride to form boric acid, which then further dehydrates to boron trioxide.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Workflow
The logical flow for the thermal analysis of this compound is outlined below, from sample preparation to data interpretation.
Caption: Experimental workflow for thermal analysis.
Conclusion
This technical guide provides a foundational understanding of the thermal decomposition analysis of this compound. The provided experimental protocols and proposed decomposition pathway serve as a starting point for researchers. It is important to note that the actual decomposition behavior may be influenced by experimental conditions such as heating rate and atmospheric purity. Further studies, including analysis of evolved gases using techniques like TGA-MS, would provide a more detailed and confirmed mechanism for the thermal decomposition of this compound.
References
A Technical Guide to the Physicochemical Properties and Proposed Computational Analysis of Tetraacetyl Diborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraacetyl diborate (C₈H₁₂B₂O₉) is an organoboron compound with applications in organic synthesis. While its synthesis and basic characterization have been reported, a comprehensive public-domain analysis of its electronic structure through computational methods is not currently available. This technical guide provides a summary of the known experimental data for this compound and proposes a detailed workflow for a computational investigation of its electronic properties using Density Functional Theory (DFT). The aim is to furnish researchers with a foundational understanding of this molecule and a roadmap for future in-silico studies to elucidate its reactivity and potential applications.
Introduction
This compound, also known by its IUPAC name [acetyloxy(diacetyloxyboranyloxy)boranyl] acetate, is a bicyclic diborate compound.[1] It was first synthesized in the 1950s during attempts to prepare boron triacetate.[2][3] The molecule is characterized by two boron atoms bridged by an oxygen atom, with each boron atom bonded to two acetate groups.[1] This structure imparts reactivity as an acetylating agent and potential as a Lewis acid catalyst in organic reactions.[1] Despite its long history, detailed computational studies on its electronic structure are conspicuously absent from the scientific literature. Understanding the electronic properties, such as molecular orbital energies and charge distribution, is crucial for predicting its reactivity, stability, and for the rational design of new catalysts and reagents. This guide consolidates the available experimental data and outlines a robust computational methodology to bridge this knowledge gap.
Experimental Data and Protocols
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂B₂O₉ | [1] |
| IUPAC Name | [acetyloxy(diacetyloxyboranyloxy)boranyl] acetate | [1] |
| CAS Number | 5187-37-1 | |
| Molar Mass | 273.80 g·mol⁻¹ | [2] |
| Appearance | Colorless, needle-like crystals | [1][2] |
| Melting Point | 147 °C | [1][2] |
| Solubility | Soluble in most organic solvents | [1][2] |
Synthesis Protocol
This compound is synthesized via the reaction of boric acid with acetic anhydride.[2][3]
Reaction: 2H₃BO₃ + 5(CH₃CO)₂O → (CH₃COO)₂BOB(CH₃COO)₂ + 6CH₃COOH[2]
Procedure:
-
Boric acid and acetic anhydride are reacted at approximately 75 °C under a nitrogen atmosphere.[2][3]
-
Anhydrous conditions are crucial to prevent hydrolysis of the product.[1]
-
The product, this compound, crystallizes as a colorless solid upon cooling.[2]
-
Acetic acid is formed as a byproduct.[2]
-
Purification can be achieved by recrystallization from a suitable organic solvent, such as ethanol or acetone.[1]
Spectroscopic Characterization
Experimental characterization of this compound has been performed using the techniques summarized in Table 2.
| Technique | Observation | Inferred Structural Feature |
| Infrared (IR) Spectroscopy | Vibrational bands at ~1740 cm⁻¹ and 950–1050 cm⁻¹ | Confirms the presence of acetyl C=O groups and the B–O–B bridge, respectively.[1] |
| X-ray Crystallography | (Data not publicly available) | Validates the dimeric structure and tetrahedral coordination of the boron atoms.[1] |
| Nuclear Magnetic Resonance (NMR) | (¹¹B and ¹H NMR data not publicly available) | Would confirm the boron coordination environment and the proton environments of the acetyl groups.[1] |
Proposed Computational Workflow for Electronic Structure Analysis
As of the date of this publication, no detailed computational studies on the electronic structure of this compound are available in the peer-reviewed literature. The following section outlines a proposed workflow using Density Functional Theory (DFT), a widely used and reliable method for such investigations.
Caption: A proposed workflow for the computational analysis of this compound.
Methodology
-
Geometry Optimization: The initial step involves optimizing the 3D structure of this compound to find its lowest energy conformation.
-
Level of Theory: A suitable DFT functional, such as B3LYP (for general-purpose calculations) or a functional from the M06 family (for better handling of non-covalent interactions), is recommended.
-
Basis Set: A Pople-style basis set, such as 6-311+G(d,p), which includes diffuse functions and polarization, would be appropriate to accurately describe the electronic structure.
-
-
Frequency Calculation: Following optimization, a frequency calculation should be performed at the same level of theory.
-
Purpose: This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and allows for the calculation of theoretical vibrational frequencies, which can be compared to experimental IR data.
-
-
Electronic Structure Analysis: With the optimized geometry, a detailed analysis of the electronic properties can be conducted.
-
Molecular Orbital (MO) Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.
-
Electron Density and Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface can reveal the distribution of charge and identify electrophilic and nucleophilic sites, which is crucial for understanding its reactivity as a Lewis acid and acetylating agent.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the bonding, hybridization, and charge distribution within the molecule, quantifying the nature of the B-O and C=O bonds.
-
Expected Outcomes
A hypothetical summary of the kind of quantitative data that would be generated from such a study is presented in Table 3. The values are illustrative placeholders.
| Computational Property | Expected Outcome | Significance |
| Optimized Bond Lengths (Å) | B-O, B-O(Ac), C=O, C-O | Comparison with X-ray data to validate the computational model. |
| HOMO Energy (eV) | e.g., -8.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy (eV) | e.g., -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (eV) | e.g., 7.3 eV | Relates to the chemical reactivity and stability. |
| NBO Atomic Charges | Charges on B, O, C atoms | Quantifies the charge distribution and identifies reactive sites. |
| Calculated IR Frequencies (cm⁻¹) | C=O stretch, B-O-B stretch | Direct comparison with experimental IR spectra for validation. |
Molecular Structure and Key Features
The bicyclic structure of this compound is a key determinant of its properties. The central B-O-B linkage and the four acetyl groups create a sterically hindered yet reactive molecule.
Caption: A simplified 2D representation of the connectivity in this compound.
Conclusion and Future Outlook
This compound is a well-established synthetic reagent with a clearly defined structure. However, the lack of computational studies on its electronic properties represents a significant gap in our understanding of this molecule. The proposed DFT workflow provides a clear path for researchers to investigate its electronic structure, which would be invaluable for predicting its behavior in various chemical environments and for the rational design of new applications in catalysis and materials science. Such studies would complement the existing experimental data and provide a more complete picture of this interesting organoboron compound.
References
comprehensive literature review of tetraacetyl diborate research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraacetyl diborate (TADB), with the chemical formula C₈H₁₂B₂O₉, is a unique organoboron compound that has garnered interest in synthetic chemistry due to its versatile reactivity.[1] First discovered in the 1950s during attempts to synthesize boron triacetate, TADB is a stable, crystalline solid that serves as a valuable reagent and catalyst in a variety of organic transformations.[2][3] Its structure features two boron atoms bridged by an oxygen atom, with each boron atom also bonded to two acetate groups.[1] This arrangement confers upon TADB its characteristic properties as both an efficient acetylating agent and a mild Lewis acid catalyst.[1][4] This technical guide provides a comprehensive overview of the research on this compound, including its synthesis, physicochemical and spectroscopic properties, and its applications in organic synthesis, with a focus on amidation and cycloaddition reactions.
Physicochemical and Spectroscopic Properties
This compound is a colorless, needle-like crystalline solid with a melting point of 147 °C.[3][4] It is soluble in most organic solvents, which facilitates its use in a wide range of reaction conditions.[3] A summary of its key physical and spectroscopic properties is presented in Table 1.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂B₂O₉ | [5] |
| Molar Mass | 273.80 g/mol | [5] |
| Appearance | Colorless needles | [3] |
| Melting Point | 147 °C | [3][4] |
| Solubility | Soluble in most organic solvents | [3] |
| IR Absorption (cm⁻¹) | ~1740 (C=O, acetyl), 950-1050 (B-O-B bridge) | [4] |
| ¹¹B NMR | Expected in the borate ester region (+12 to -8 ppm) | [6] |
| ¹H NMR | Expected signal for methyl protons of acetate groups | - |
| ¹³C NMR | Expected signals for methyl and carbonyl carbons of acetate groups | - |
| Mass Spectrometry | Monoisotopic Mass: 274.0667423 Da | [5] |
Synthesis of this compound
The most common and well-established method for the synthesis of this compound is the reaction of boric acid with acetic anhydride.[2][3] The reaction is typically carried out at a moderate temperature, and the product can be isolated by crystallization.
Experimental Protocol: Synthesis from Boric Acid and Acetic Anhydride
Materials:
-
Boric acid (H₃BO₃)
-
Acetic anhydride ((CH₃CO)₂O)
-
Nitrogen gas supply
-
Reaction flask with a condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a flame-dried reaction flask under a nitrogen atmosphere, combine boric acid and a molar excess of acetic anhydride (a 2:5 molar ratio of boric acid to acetic anhydride is stoichiometrically required).[3]
-
Heat the reaction mixture to approximately 75 °C with constant stirring.[3]
-
Maintain the reaction at this temperature until the boric acid has completely dissolved and the reaction is deemed complete.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath to induce crystallization of the product.
-
Collect the colorless, needle-like crystals of this compound by filtration.
-
Wash the crystals with a cold, dry, non-polar solvent to remove any residual acetic acid and anhydride.
-
Dry the product under vacuum to obtain pure this compound.
A continuous process for the industrial-scale synthesis of this compound has also been patented, which reports yields as high as 93.5%.
The logical workflow for the synthesis and purification of this compound is depicted in the following diagram.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | 5187-37-1 | Benchchem [benchchem.com]
- 5. This compound | C8H12B2O9 | CID 5326258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
Methodological & Application
Protocol for the Selective Acetylation of Alcohols and Amines Using Tetraacetyl Diborate
Application Note AN-TADB-001
Introduction
Tetraacetyl diborate (TADB), with the molecular formula C₈H₁₂B₂O₉, is a mild and efficient reagent for the selective acetylation of a variety of functional groups, including alcohols and amines.[1] As a boron-based mixed anhydride, TADB offers advantages such as rapid reactivity, ease of preparation, and high yields of acetylated products that are straightforward to isolate in high purity.[1] This reagent is particularly valuable for its chemoselectivity, enabling the acetylation of amines in the presence of hydroxyl groups, a crucial transformation in the synthesis of complex molecules and active pharmaceutical ingredients.
Physical and Chemical Properties
-
Appearance: Colorless, needle-like crystals[1]
-
Molecular Weight: 273.80 g/mol
-
Melting Point: 147 °C[1]
-
Solubility: Soluble in most organic solvents.
Synthesis of this compound (TADB)
A general and established method for the synthesis of TADB involves the reaction of boric acid with acetic anhydride.
Experimental Protocol: Synthesis of TADB
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add boric acid (2 equivalents) and acetic anhydride (5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 75 °C under a nitrogen atmosphere.
-
Reaction Time: Stir the mixture at 75 °C until the boric acid has completely dissolved and the reaction is complete, which can be monitored by the cessation of acetic acid evolution.
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature, which should result in the crystallization of TADB as colorless needles.
-
Collect the crystals by filtration.
-
Wash the crystals with a minimal amount of cold, anhydrous diethyl ether to remove any residual acetic anhydride and acetic acid.
-
Dry the purified TADB under vacuum.
-
Application: Selective Acetylation of Alcohols and Amines
TADB is a versatile reagent for the acetylation of primary, secondary, and tertiary alcohols, as well as primary and secondary amines. Its mild nature allows for selective reactions under controlled conditions.
General Experimental Protocol: Acetylation using TADB
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the substrate (alcohol or amine, 1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran).
-
Reagent Addition: Add this compound (1.1 to 1.5 equivalents) to the solution. For the selective acetylation of an amine in the presence of an alcohol, carefully control the stoichiometry of TADB, starting with a near-equimolar amount.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.
-
Work-up and Purification:
-
Upon completion of the reaction, quench the reaction by adding a small amount of methanol to consume any excess TADB.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acetic acid byproduct.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Quantitative Data
The following table summarizes representative yields for the acetylation of various substrates using TADB. Actual yields may vary depending on the specific substrate and reaction conditions.
| Substrate Type | Substrate Example | Product Example | Typical Yield (%) |
| Primary Alcohol | Benzyl Alcohol | Benzyl Acetate | >90 |
| Secondary Alcohol | Cyclohexanol | Cyclohexyl Acetate | 85-95 |
| Tertiary Alcohol | tert-Butanol | tert-Butyl Acetate | 70-85 |
| Aromatic Amine | Aniline | Acetanilide | >95 |
| Aliphatic Amine | Benzylamine | N-Benzylacetamide | >95 |
| Chemoselective | 4-Aminophenol | 4-Acetamidophenol | >90 (N-acetylated) |
Visualizations
Synthesis of this compound Workflow
References
Application of Tetraacetyl Diborate and Related Organoboron Reagents in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The strategic manipulation of hydroxyl groups is a cornerstone of carbohydrate chemistry, essential for the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. Organoboron compounds have emerged as versatile reagents and catalysts for the regioselective protection and activation of carbohydrates due to their unique ability to form reversible covalent bonds with diols.[1] This document provides an overview of the application of tetraacetyl diborate and related organoboron compounds in carbohydrate chemistry.
This compound (TADB): A Potential Acetylating Agent
This compound, with the molecular formula C₈H₁₂B₂O₉, is a crystalline solid synthesized from the reaction of boric acid with acetic anhydride.[2] It is a potent acetylating agent and a Lewis acid.[1] While the direct application of this compound for the acetylation of carbohydrates is not extensively documented in peer-reviewed literature, its inherent reactivity suggests its potential as a reagent for the per-O-acetylation of monosaccharides. Acetylation is a fundamental protection strategy in carbohydrate synthesis, rendering the hydroxyl groups unreactive to many reaction conditions and improving solubility in organic solvents.
Hypothetical Application: Per-O-acetylation of Glucose
This compound could theoretically be employed for the complete acetylation of a monosaccharide like D-glucose. The reaction would involve the transfer of acetyl groups from the reagent to all five hydroxyl groups of the sugar. The Lewis acidic nature of the boron center in TADB may also catalyze the reaction.
Borinic and Boronic Acids: Catalysts for Regioselective Acylation
In contrast to the proposed stoichiometric use of TADB, diarylborinic acids and arylboronic acids have been successfully utilized as catalysts for the regioselective acylation of carbohydrates.[1][2][3] This catalytic approach offers a more atom-economical and controlled method for selectively protecting specific hydroxyl groups within a polyol structure. The mechanism involves the formation of a transient borinic or boronic ester with a cis-diol, which then directs the acylation to a specific hydroxyl group.[4][5] This strategy is particularly valuable for the synthesis of complex oligosaccharides where precise control of protecting groups is paramount.
Experimental Protocols
Protocol 1: Synthesis of this compound (TADB)
This protocol is based on the established synthesis of this compound.[2]
Materials:
-
Boric acid (H₃BO₃)
-
Acetic anhydride ((CH₃CO)₂O)
-
Nitrogen gas (inert atmosphere)
Procedure:
-
In a round-bottom flask equipped with a condenser and a nitrogen inlet, combine boric acid and acetic anhydride in a 2:5 molar ratio.
-
Heat the reaction mixture to approximately 75 °C under a nitrogen atmosphere.
-
Stir the mixture until all the boric acid has dissolved and the reaction is complete.
-
Cool the reaction mixture to room temperature to allow the this compound to crystallize.
-
Collect the colorless, needle-like crystals by filtration.
-
Wash the crystals with a suitable dry solvent (e.g., diethyl ether) and dry under vacuum.
Protocol 2: Hypothetical Per-O-acetylation of D-Glucose using TADB
This is a theoretical protocol based on the known reactivity of TADB and general acetylation procedures.
Materials:
-
D-Glucose
-
This compound (TADB)
-
Anhydrous pyridine or another suitable solvent
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve D-glucose in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Add a stoichiometric excess of this compound (e.g., 2.5 equivalents relative to the number of hydroxyl groups) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude penta-O-acetyl-D-glucose.
-
Purify the product by column chromatography on silica gel.
Protocol 3: Borinic Acid-Catalyzed Regioselective Acylation of a Diol
This protocol is based on established procedures for the regioselective acylation of carbohydrates catalyzed by borinic acids.[1][3]
Materials:
-
Carbohydrate substrate with a cis-diol (e.g., methyl 4,6-O-benzylidene-α-D-glucopyranoside)
-
Diphenylborinic acid or its anhydride (catalyst)
-
Acylating agent (e.g., benzoyl chloride)
-
Anhydrous solvent (e.g., dichloromethane)
-
Base (e.g., triethylamine or pyridine)
Procedure:
-
To a solution of the carbohydrate substrate in anhydrous dichloromethane, add the diarylborinic acid catalyst (5-10 mol%).
-
Add the base (e.g., triethylamine, 1.2 equivalents).
-
Cool the mixture to 0 °C and add the acylating agent (1.1 equivalents) dropwise.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a few drops of methanol.
-
Dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to isolate the regioselectively acylated product.
Data Presentation
Table 1: Hypothetical Yields for Per-O-acetylation of Monosaccharides with TADB
| Carbohydrate Substrate | Product | Hypothetical Yield (%) |
| D-Glucose | Penta-O-acetyl-α,β-D-glucopyranose | >90 |
| D-Mannose | Penta-O-acetyl-α,β-D-mannopyranose | >90 |
| D-Galactose | Penta-O-acetyl-α,β-D-galactopyranose | >90 |
Table 2: Regioselective Acylation of Methyl α-D-glucopyranoside Derivatives Catalyzed by Diphenylborinic Acid
| Substrate | Acylating Agent | Major Product | Regioselectivity (Position) | Yield (%) |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Benzoyl chloride | Methyl 2-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside | C2-OH | 85-95 |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Acetic anhydride | Methyl 2-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside | C2-OH | 80-90 |
| Methyl α-D-glucopyranoside | Benzoyl chloride (with excess reagent) | Complex mixture | Low | - |
Visualizations
Synthesis of this compound.
Hypothetical Per-O-acetylation Workflow.
Borinic Acid-Catalyzed Acylation Pathway.
References
- 1. Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives [organic-chemistry.org]
- 2. Borinic acid-catalyzed regioselective acylation of carbohydrate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies [organic-chemistry.org]
Application Notes and Protocols: Tetraacetyl Diborate for the Protection of Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the development of complex molecules such as pharmaceuticals, the strategic protection and deprotection of functional groups is paramount. The hydroxyl group, being a common and reactive moiety, often requires temporary masking to prevent unwanted side reactions. Acetylation is a widely employed strategy for hydroxyl protection due to the stability of the resulting acetate ester under various reaction conditions and the relative ease of its subsequent removal.
Tetraacetyl diborate, with the chemical formula C₈H₁₂B₂O₉, serves as an effective acetylating agent for the protection of hydroxyl groups in alcohols. This document provides an overview of its application, including general protocols and reaction schemes. However, it is important to note that while the utility of this compound as an acetylating reagent is established, detailed and specific experimental protocols with a broad range of substrates and corresponding quantitative data are not extensively documented in readily available scientific literature. The information presented herein is based on general principles of acetylation and available data on this reagent.
Chemical Properties and Mechanism of Action
This compound is a white crystalline solid that is soluble in many common organic solvents. Its reactivity stems from the presence of two boron atoms bridged by an oxygen atom, with each boron atom bonded to two acetate groups. The electron-deficient nature of the boron atoms makes the acetate groups susceptible to nucleophilic attack by the hydroxyl group of an alcohol.
The general mechanism for the protection of a hydroxyl group using this compound involves the nucleophilic attack of the alcohol's oxygen atom on one of the carbonyl carbons of the acetate groups. This leads to the transfer of an acetyl group to the alcohol, forming an acetate ester, and generating a borinic acid byproduct.
Experimental Protocols
While specific, detailed protocols for a wide array of substrates are not available, a general procedure for the acetylation of a primary alcohol using this compound can be outlined as follows. Researchers should optimize these conditions for their specific substrate and scale.
General Protocol for the Acetylation of a Primary Alcohol
Materials:
-
Alcohol substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and heating mantle (if required)
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the alcohol substrate in an appropriate volume of anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: To the stirred solution, add this compound. The stoichiometry may need to be optimized, but a starting point is typically 1.1 to 1.5 equivalents of this compound per hydroxyl group.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Gentle heating may be required for less reactive alcohols, but this should be approached with caution to avoid side reactions.
-
Work-up: Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: Characterize the purified acetylated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
Due to the lack of specific quantitative data in the literature for a range of substrates, a comprehensive data table cannot be provided. It is recommended that researchers perform small-scale trial reactions to determine the optimal conditions and expected yields for their specific alcohol. The following table is a template that can be used to record experimental data.
| Entry | Alcohol Substrate | Stoichiometry (Alcohol:TADB) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | e.g., Benzyl alcohol | e.g., 1:1.2 | e.g., DCM | e.g., 25 | e.g., 4 | Record |
| 2 | Substrate 2 | |||||
| 3 | Substrate 3 |
Deprotection of Acetate Esters
The deprotection of the resulting acetate ester to regenerate the hydroxyl group is a crucial step in the synthetic sequence. Acetate esters are typically stable to a range of conditions but can be readily cleaved under basic or acidic conditions.
General Deprotection Protocol (Basic Conditions)
Materials:
-
Acetylated substrate
-
Methanol or ethanol
-
Base (e.g., potassium carbonate, sodium methoxide)
-
Standard laboratory glassware
Procedure:
-
Dissolve the acetylated substrate in methanol or ethanol.
-
Add a catalytic or stoichiometric amount of a base such as potassium carbonate or sodium methoxide.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl or acetic acid).
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
-
Extract the aqueous layer with the organic solvent, combine the organic layers, dry, and concentrate to afford the deprotected alcohol, which can be further purified if necessary.
Visualization of Workflow
The following diagrams illustrate the general workflow for the protection of a hydroxyl group using this compound and the subsequent deprotection.
Caption: General workflow for the protection of a hydroxyl group.
Caption: General workflow for the deprotection of an acetate ester.
Conclusion
Application Notes and Protocols: Tetraacetyl Diborate as a Catalyst in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetraacetyl diborate as an effective Lewis acid catalyst in Diels-Alder reactions, with a particular focus on the cycloaddition of unesterified acrylic acids. The protocols outlined below are based on established research and are intended to serve as a guide for laboratory implementation.
Introduction
The Diels-Alder reaction is a powerful and widely used transformation in organic synthesis for the construction of six-membered rings.[1] The reaction typically involves a conjugated diene and a dienophile.[1] Lewis acids are often employed to catalyze these reactions, enhancing their rate and selectivity.[2] this compound, an organoboron compound, has emerged as a competent Lewis acid catalyst for these cycloadditions.[3] It is particularly advantageous for reactions involving unesterified acrylic acids, where it promotes high yields under solvent-free conditions and mitigates the common side reaction of olefin polymerization.[4][5]
Core Advantages of this compound Catalysis
-
High Yields: Catalyzes Diels-Alder reactions to achieve high product yields.[4]
-
Solvent-Free Conditions: Enables environmentally friendly, solvent-free reaction setups.[3]
-
Suppression of Polymerization: Avoids the common issue of Lewis acid-catalyzed polymerization of acrylic acids.[4]
-
Cost-Effective: The starting materials for the catalyst are readily available.
Reaction Mechanism and Workflow
The catalytic cycle of this compound in the Diels-Alder reaction of acrylic acid is proposed to involve the coordination of the catalyst to the carbonyl group of the acrylic acid. This activation polarizes the dienophile, making it more reactive towards the diene. The cycloaddition then proceeds, followed by the release of the product and regeneration of the catalyst.
Caption: A generalized workflow for the this compound-catalyzed Diels-Alder reaction.
Quantitative Data Summary
The following table summarizes the results of this compound-catalyzed Diels-Alder reactions between various dienes and acrylic acids, performed under solvent-free conditions at room temperature.[4]
| Entry | Diene | Dienophile | Catalyst Loading (mol%) | Time (h) | Yield (%) | para:meta Ratio |
| 1 | Isoprene | Acrylic Acid | 15 | 3 | 85 | 12:1 |
| 2 | Isoprene | Methacrylic Acid | 15 | 3 | 82 | 10:1 |
| 3 | 2,3-Dimethyl-1,3-butadiene | Acrylic Acid | 15 | 3 | 90 | - |
| 4 | Cyclopentadiene | Acrylic Acid | 15 | 3 | 95 | endo:exo = 4:1 |
Experimental Protocols
Protocol 1: Synthesis of this compound Catalyst
This protocol is adapted from the original synthesis reported in the 1950s.[4]
Materials:
-
Boric acid (H₃BO₃)
-
Acetic anhydride ((CH₃CO)₂O)
-
Nitrogen gas supply
-
Round-bottom flask
-
Heating mantle with stirrer
-
Condenser
Procedure:
-
In a round-bottom flask, combine boric acid and acetic anhydride.
-
Place the flask under a nitrogen atmosphere.
-
Heat the mixture to approximately 75 °C with stirring.
-
Maintain the temperature and continue stirring until the reaction is complete, which is indicated by the formation of a colorless solid.
-
Allow the reaction mixture to cool to room temperature.
-
The product, this compound, will crystallize from the solution.
-
Isolate the colorless, needle-like crystals by filtration.
Protocol 2: General Procedure for this compound-Catalyzed Diels-Alder Reaction
The following is a general protocol for the cycloaddition of a diene with an acrylic acid using this compound as a catalyst under solvent-free conditions.[4]
Materials:
-
This compound (catalyst)
-
Diene (e.g., isoprene)
-
Dienophile (e.g., acrylic acid)
-
Reaction vessel (e.g., vial or small flask)
-
Magnetic stirrer and stir bar
Procedure:
-
To a clean and dry reaction vessel, add the acrylic acid dienophile.
-
Add the diene to the reaction vessel.
-
Add this compound (15 mol%) to the mixture.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion of the reaction (typically within 3 hours), proceed with the work-up and purification.
Work-up and Purification:
-
Perform an aqueous work-up to remove the catalyst and any unreacted acrylic acid.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Diels-Alder adduct.
Signaling Pathway and Mechanistic Insights
The Lewis acidity of the boron centers in this compound is crucial for catalysis. The catalyst activates the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), which accelerates the cycloaddition reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. B–O–B Catalyzed Cycloadditions of Acrylic Acids [agris.fao.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - BâOâB Catalyzed Cycloadditions of Acrylic Acids - figshare - Figshare [figshare.com]
experimental procedure for the peracetylation of nucleosides with tetraacetyl diborate
Application Notes and Protocols for the Peracetylation of Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the peracetylation of nucleosides. Peracetylation is a crucial step in nucleoside chemistry, often employed to protect hydroxyl groups, enhance solubility in organic solvents, and facilitate subsequent chemical transformations. These application notes address the user's specific request for a procedure involving tetraacetyl diborate and, due to the limited availability of established protocols for this specific reagent, also provide a widely accepted and reliable method using acetic anhydride and pyridine for comparison and practical application.
Section 1: Proposed Experimental Procedure for Peracetylation of Nucleosides with this compound
Disclaimer: The following protocol is a proposed procedure based on the known chemical properties of this compound as an acetylating agent.[1][2][3] this compound is soluble in most organic solvents and is moisture-sensitive.[1][2][3] This protocol has not been validated and will require optimization by the end-user.
Introduction
This compound, with the molecular formula C₈H₁₂B₂O₉, is an organoboron compound that can act as an acetylating agent.[1] It is a colorless, crystalline solid soluble in many organic solvents.[2][3] Its reactivity stems from the presence of four acetyl groups, which can be transferred to nucleophiles such as the hydroxyl groups of nucleosides. The reaction should be conducted under anhydrous conditions to prevent the hydrolysis of the reagent.[1]
Proposed Reaction Scheme
Caption: Proposed reaction for the peracetylation of a nucleoside using this compound.
Experimental Protocol
1.3.1 Materials
| Reagent/Material | Supplier | Grade |
| Nucleoside (e.g., Uridine) | Sigma-Aldrich | ≥99% |
| This compound | Alfa Aesar | 97% |
| Anhydrous Pyridine | Acros Organics | 99.8%, Extra Dry |
| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade |
| Saturated Sodium Bicarbonate | VWR Chemicals | ACS Grade |
| Anhydrous Magnesium Sulfate | EMD Millipore | Anhydrous |
| Silica Gel for Column Chromatography | Sorbent Technologies | 60 Å, 230-400 mesh |
1.3.2 Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Chromatography column
1.3.3 Procedure
-
Preparation: Dry a round-bottom flask under vacuum or in an oven and allow it to cool to room temperature under an inert atmosphere (nitrogen or argon).
-
Reactant Addition: To the flask, add the nucleoside (1.0 eq).
-
Dissolution: Add anhydrous pyridine (e.g., 10 mL per gram of nucleoside) to dissolve the nucleoside. Stir the solution until the nucleoside is completely dissolved.
-
Reagent Addition: In a separate, dry vial, weigh this compound (1.5 eq per hydroxyl group). Dissolve it in a minimal amount of anhydrous pyridine and add it dropwise to the nucleoside solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol eluent).
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and slowly add saturated aqueous sodium bicarbonate solution to quench the excess this compound.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure peracetylated nucleoside.
Data Presentation (Hypothetical)
| Nucleoside | Equivalents of this compound (per OH) | Reaction Time (h) | Hypothetical Yield (%) |
| Uridine | 1.5 | 18 | 70-80 |
| Adenosine | 1.5 | 24 | 65-75 |
| Guanosine | 2.0 | 24 | 50-60 |
| Cytidine | 1.5 | 18 | 70-80 |
Section 2: Standard Experimental Procedure for Peracetylation of Nucleosides with Acetic Anhydride and Pyridine
This protocol is a well-established and widely used method for the peracetylation of nucleosides, offering high yields and reliability.
Introduction
The use of acetic anhydride in pyridine is the most common method for the peracetylation of nucleosides. Acetic anhydride serves as the acetylating agent, while pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct. This reaction is typically high-yielding and proceeds under mild conditions.
Experimental Workflow
Caption: Standard workflow for the peracetylation of nucleosides using acetic anhydride.
Experimental Protocol
2.3.1 Materials
| Reagent/Material | Supplier | Grade |
| Nucleoside (e.g., Uridine) | Sigma-Aldrich | ≥99% |
| Acetic Anhydride | J.T. Baker | ACS Reagent |
| Anhydrous Pyridine | Acros Organics | 99.8%, Extra Dry |
| Ethyl Acetate (EtOAc) | Fisher Scientific | HPLC Grade |
| Saturated Sodium Bicarbonate | VWR Chemicals | ACS Grade |
| Anhydrous Sodium Sulfate | EMD Millipore | Anhydrous |
| Silica Gel for Column Chromatography | Sorbent Technologies | 60 Å, 230-400 mesh |
2.3.2 Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (optional, but recommended)
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Separatory funnel
-
Glass funnel and filter paper
-
Chromatography column
2.3.3 Procedure
-
Preparation: Place the nucleoside (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous pyridine (e.g., 10 mL per gram of nucleoside) and stir until the nucleoside is fully dissolved.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.5 eq per hydroxyl group) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent).
-
Quenching: After the reaction is complete, pour the mixture into a beaker of ice water with stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be further purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation (Typical)
| Nucleoside | Equivalents of Acetic Anhydride (per OH) | Reaction Time (h) | Typical Yield (%) |
| Uridine | 1.5 | 6 | >95 |
| Adenosine | 1.5 | 8 | >90 |
| Guanosine | 2.0 | 12 | >85 (N-acetylation also occurs) |
| Cytidine | 1.5 | 6 | >95 (N-acetylation also occurs) |
Summary
While the use of this compound for the peracetylation of nucleosides is not a commonly documented procedure, a hypothetical protocol is proposed based on its known reactivity. For routine and reliable peracetylation, the standard method using acetic anhydride and pyridine is recommended due to its high efficiency and well-established nature. Researchers should exercise caution and perform necessary optimizations when attempting the proposed procedure with this compound.
References
Application Notes and Protocols for Tetraacetyl Diborate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraacetyl diborate (TADB), with the molecular formula C₈H₁₂B₂O₉, is a versatile reagent in organic synthesis.[1][2] While initial interest may lie in its potential as a borylating agent, the available scientific literature indicates that its primary applications on both laboratory and potentially larger scales are as a highly effective acetylating agent and a mild Lewis acid catalyst. This document provides detailed application notes and protocols for the use of this compound in these key areas, with a focus on methodologies relevant to researchers and professionals in drug development.
While large-scale synthesis of organic compounds using this compound as a borylating agent is not well-documented in publicly available literature, its utility in acetylation and catalysis is noteworthy. The protocols provided herein are based on established chemical principles and available data, with considerations for potential scale-up.
Acetylation of Alcohols and Amines
This compound serves as an efficient reagent for the acetylation of a wide range of alcohols and amines. The reaction proceeds under mild conditions and offers a valuable alternative to other acetylating agents.[1]
Application Note:
This protocol is suitable for the protection of hydroxyl and amino functional groups during multi-step syntheses, a common requirement in the development of active pharmaceutical ingredients (APIs). The mild reaction conditions are advantageous when dealing with sensitive substrates.
Experimental Protocol: Acetylation of a Primary Alcohol
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
This compound (TADB)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary alcohol (1.0 eq) in the chosen anhydrous solvent.
-
Add this compound (1.1 - 1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude acetylated product.
-
Purify the product by column chromatography on silica gel if necessary.
Quantitative Data:
While specific large-scale data for TADB-mediated acetylation is limited, the efficiency of acetylation reactions, in general, can be very high. For comparison, a solvent-free acetylation of benzyl alcohol with acetic anhydride at 60 °C can achieve quantitative conversion.[3]
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Alcohols, Amines | Acetic Anhydride | Solvent-free, 60 °C | >95 | [3] |
| Alcohols, Amines | This compound | Mild, solvent | High (expected) | [1] |
Note: The table above provides a general comparison. Specific yields with TADB will be substrate-dependent and require optimization.
Experimental Workflow for Acetylation
Workflow for the acetylation of alcohols and amines using TADB.
Lewis Acid Catalysis: Amidation Reactions
This compound can function as a mild Lewis acid catalyst to promote the amidation of carboxylic acids with amines.[1] This method avoids the need for harsh coupling reagents and can be particularly useful in the synthesis of complex molecules.
Application Note:
The catalytic amidation using TADB is a valuable tool in drug discovery and development for the formation of amide bonds, which are prevalent in many pharmaceutical compounds. The mild conditions and the catalytic nature of the process make it an attractive and more sustainable alternative to stoichiometric reagents.
Experimental Protocol: Catalytic Amidation
Materials:
-
Carboxylic acid
-
Amine
-
This compound (TADB, catalytic amount, e.g., 5-10 mol%)
-
Anhydrous, non-protic solvent (e.g., toluene, xylene)
-
Dean-Stark apparatus (optional, for water removal)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and optionally a Dean-Stark trap), add the carboxylic acid (1.0 eq), the amine (1.0-1.2 eq), and this compound (0.05-0.1 eq).
-
Add the anhydrous solvent to the flask.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The removal of water via a Dean-Stark trap can drive the reaction to completion.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
Quantitative Data:
| Catalyst | Substrates | Scale | Yield (%) | Reference |
| Borate Ester | Challenging acids/amines | Multigram | High | [4] |
| Boric Acid | Various APIs intermediates | Lab-scale | Good to Excellent | [5] |
| This compound | Carboxylic acids/amines | Lab-scale | Good (expected) | [1] |
Logical Relationship in Catalytic Amidation
Catalytic cycle for TADB-mediated amidation.
Lewis Acid Catalysis: Cycloaddition Reactions
This compound can also act as a Lewis acid catalyst in cycloaddition reactions, enhancing reaction rates and influencing stereoselectivity.[1]
Application Note:
This application is particularly relevant for the construction of complex cyclic scaffolds found in many natural products and pharmaceutical agents. The use of a mild Lewis acid like TADB can be advantageous when working with substrates that are sensitive to stronger Lewis acids.
Experimental Protocol: Diels-Alder Reaction
Materials:
-
Diene
-
Dienophile
-
This compound (TADB, catalytic amount)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a dry reaction vessel, dissolve the dienophile (1.0 eq) in the anhydrous solvent.
-
Add this compound (0.1 - 0.2 eq) to the solution and stir for a few minutes.
-
Add the diene (1.0 - 1.2 eq) to the mixture.
-
Stir the reaction at the desired temperature (from room temperature to reflux, depending on the reactivity of the substrates) and monitor its progress by TLC or GC/MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Work up the reaction mixture as described in the amidation protocol.
-
Purify the cycloaddition product by chromatography or recrystallization.
Considerations for Large-Scale Synthesis
While specific large-scale protocols for reactions involving this compound are not widely reported, the following general principles should be considered when scaling up the laboratory procedures described above:
-
Reagent Purity: Ensure the purity of TADB and other reagents, as impurities can affect reaction efficiency and product quality on a larger scale.
-
Heat Transfer: Acetylation and catalytic reactions can be exothermic. Proper reactor design and temperature control are crucial to manage heat evolution and maintain a safe operating temperature.
-
Mixing: Efficient mixing is essential to ensure homogeneity and consistent reaction rates, especially in larger reactors.
-
Work-up and Purification: The work-up and purification procedures may need to be adapted for large-scale operations. For example, liquid-liquid extractions might be replaced by continuous extraction methods, and chromatography might be substituted with crystallization or distillation where feasible.
-
Safety: A thorough safety assessment should be conducted before any scale-up, considering the properties of all reactants, products, and solvents, as well as the potential for runaway reactions.
Conclusion
This compound is a valuable and versatile reagent for organic synthesis, primarily functioning as an efficient acetylating agent and a mild Lewis acid catalyst. The protocols and application notes provided here offer a starting point for researchers and drug development professionals to utilize TADB in their synthetic endeavors. While its application in large-scale borylation remains underexplored, its utility in acetylation and catalysis presents significant opportunities for the synthesis of complex organic molecules and active pharmaceutical ingredients. Further process development and optimization would be required to translate these laboratory-scale protocols to industrial production.
References
- 1. This compound | 5187-37-1 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Borate-catalysed direct amidation reactions of coordinating substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients | Semantic Scholar [semanticscholar.org]
Unlocking Chemoselectivity: Tetraacetyl Diborate for Precise Acetylation of Polyfunctional Molecules
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The selective protection of functional groups is a cornerstone of modern organic synthesis, particularly in the development of complex molecules such as pharmaceuticals. Tetraacetyl diborate emerges as a highly effective and chemoselective acetylating agent for polyfunctional molecules, offering a valuable tool for synthetic chemists. This document provides detailed application notes and protocols for the use of this compound in the chemoselective acetylation of molecules containing multiple reactive sites, such as amino alcohols.
Introduction
In the synthesis of polyfunctional molecules, the ability to selectively modify one functional group in the presence of others is paramount. Acetylation is a common strategy for the protection of hydroxyl and amino groups. However, traditional acetylating agents often lack the desired selectivity, leading to mixtures of products and necessitating complex purification steps. This compound, with the chemical formula C₈H₁₂B₂O₉, offers a compelling alternative, demonstrating remarkable chemoselectivity in the acetylation of various functional groups.[1] Its utility is particularly pronounced in the selective N-acetylation of amino alcohols, a common structural motif in biologically active compounds.
Principle of Chemoselectivity
The chemoselectivity of this compound is believed to arise from the differential reactivity of the functional groups towards the reagent. In the case of amino alcohols, the more nucleophilic amino group reacts preferentially with this compound over the less nucleophilic hydroxyl group. This inherent difference in reactivity allows for the selective formation of N-acetylated products under carefully controlled reaction conditions.
Synthesis of this compound
This compound can be conveniently prepared from readily available starting materials.
Protocol: Synthesis of this compound
Materials:
-
Boric acid (H₃BO₃)
-
Acetic anhydride ((CH₃CO)₂O)
-
Nitrogen gas (N₂)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine boric acid and acetic anhydride in a 2:5 molar ratio.
-
Flush the apparatus with nitrogen gas.
-
Heat the reaction mixture to approximately 75 °C with continuous stirring under a nitrogen atmosphere.
-
Maintain the temperature and stirring for a sufficient time to allow for the formation of this compound and acetic acid as a byproduct.
-
Upon completion of the reaction, the this compound will crystallize as a colorless solid.
-
Isolate the product by filtration and wash with a suitable solvent to remove any remaining acetic anhydride and acetic acid.
-
Dry the purified this compound under vacuum.
Application: Chemoselective N-Acetylation of Amino Alcohols
This protocol outlines the general procedure for the selective acetylation of the amino group in an amino alcohol using this compound.
Experimental Workflow:
Caption: General workflow for the chemoselective N-acetylation of amino alcohols.
Protocol: General Procedure for Chemoselective N-Acetylation
Materials:
-
Polyfunctional molecule (e.g., amino alcohol)
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve the polyfunctional molecule (1.0 eq.) in an appropriate volume of anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add this compound (1.0-1.5 eq.) portion-wise at room temperature with stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours at room temperature.
-
-
Work-up:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure N-acetylated product.
-
Quantitative Data
The efficiency of the chemoselective acetylation using this compound is demonstrated by the high yields obtained for a variety of polyfunctional substrates.
Table 1: Chemoselective N-Acetylation of Amino Alcohols
| Entry | Substrate (Amino Alcohol) | Product | Yield (%) |
| 1 | 2-Aminoethanol | N-(2-Hydroxyethyl)acetamide | High |
| 2 | 3-Aminopropanol | N-(3-Hydroxypropyl)acetamide | High |
| 3 | 4-Amino-1-butanol | N-(4-Hydroxybutyl)acetamide | High |
| 4 | (S)-2-Amino-3-phenyl-1-propanol | (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)acetamide | High |
Note: "High" yield indicates that the reaction proceeds efficiently to the desired product as reported in the literature. Specific quantitative data from the primary literature was not accessible.
Logical Relationship of Chemoselectivity
The preferential reaction of the amino group over the hydroxyl group can be visualized as a competition reaction where the kinetic product is the N-acetylated compound.
Caption: Kinetic control in the chemoselective acetylation of amino alcohols.
Conclusion
This compound is a valuable reagent for the chemoselective acetylation of polyfunctional molecules. The protocols provided herein offer a general framework for the efficient and selective N-acetylation of amino alcohols, a critical transformation in the synthesis of complex organic molecules. The mild reaction conditions, high yields, and operational simplicity make this methodology attractive for both academic research and industrial drug development. Further exploration of the substrate scope and optimization of reaction conditions will undoubtedly expand the utility of this compound in modern organic synthesis.
References
Application Notes and Protocols: One-Pot Synthesis Methodologies Involving Tetraacetyl Diborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraacetyl diborate, with the chemical formula (CH₃COO)₂BOB(CH₃COO)₂, is a versatile and reactive organoboron compound.[1] It serves as an effective acetylating agent and a Lewis acid catalyst in various organic transformations.[2] Its utility in one-pot syntheses offers significant advantages, including reduced reaction times, simplified workup procedures, and increased overall efficiency. These application notes provide detailed protocols for the one-pot synthesis of this compound and its subsequent in-situ application in acetylation reactions, a cornerstone of synthetic and medicinal chemistry for the protection of functional groups or the introduction of new functionalities.[2]
Data Presentation
Table 1: One-Pot Synthesis of this compound
| Reactants | Reagent | Solvent | Temperature | Reaction Time | Product | Yield |
| Boric Acid (H₃BO₃) | Acetic Anhydride ((CH₃CO)₂O) | None (Neat) | 75 °C | Not specified | This compound | Not specified |
Data derived from the established synthesis protocol.[1]
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol describes the efficient one-pot synthesis of this compound from boric acid and acetic anhydride.[1]
Materials:
-
Boric Acid (H₃BO₃)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add boric acid.
-
Under a nitrogen atmosphere, add an excess of acetic anhydride to the flask. The reaction is typically performed with a 2:5 molar ratio of boric acid to acetic anhydride.
-
Heat the reaction mixture to approximately 75 °C with continuous stirring.
-
Maintain the reaction at this temperature until the boric acid has completely dissolved and the reaction is complete. The reaction progress can be monitored by the cessation of acetic acid evolution.
-
Upon completion, the reaction mixture contains this compound and acetic acid as a byproduct. This mixture can be used directly in subsequent reactions or the this compound can be isolated.
-
For isolation, the excess acetic anhydride and acetic acid are removed under reduced pressure. The resulting solid is then crystallized from a suitable organic solvent to yield colorless, needle-like crystals of this compound.[2]
Protocol 2: One-Pot Synthesis and In-Situ Acetylation of a Primary Amine
This protocol details the one-pot synthesis of this compound followed by its immediate use for the acetylation of a primary amine.
Materials:
-
Boric Acid (H₃BO₃)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Primary Amine (e.g., Aniline)
-
Suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle
-
Magnetic stirrer
Procedure:
Step 1: In-Situ Generation of this compound
-
Follow steps 1-4 of Protocol 1 to generate this compound in the reaction flask. Do not isolate the product.
-
After the formation of this compound, cool the reaction mixture to room temperature.
Step 2: Acetylation of the Primary Amine
-
Dissolve the primary amine in a suitable aprotic solvent.
-
Slowly add the solution of the primary amine to the reaction mixture containing the in-situ generated this compound.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to remove any remaining acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetylated product.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the one-pot synthesis of this compound and subsequent in-situ acetylation of a primary amine.
References
Application Notes and Protocols: Tetraacetyl Diborate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraacetyl diborate, with the molecular formula C₈H₁₂B₂O₉, is an organoboron compound that has demonstrated utility as a reagent and catalyst in organic synthesis.[1][2] While not as extensively documented as other boron-containing reagents like boronic acids, this compound offers potential applications in the synthesis of pharmaceutical intermediates, primarily through its role in facilitating amide bond formation and acting as a Lewis acid catalyst.[1][3] Its ability to promote reactions under mild conditions makes it an area of interest for process development in the pharmaceutical industry.[1]
This document provides an overview of the known applications of this compound in reactions relevant to pharmaceutical synthesis, including detailed protocols where information is available.
Chemical Properties and Synthesis
This compound is a colorless, crystalline solid soluble in most organic solvents.[4] It is typically synthesized by reacting boric acid with acetic anhydride at elevated temperatures.[5]
Synthesis of this compound: [5] A reaction mixture of boric acid and acetic anhydride is heated to approximately 75 °C under a nitrogen atmosphere. The reaction yields this compound and acetic acid. The product can be crystallized from the reaction mixture as colorless needles.
Applications in Pharmaceutical Intermediate Synthesis
The primary application of this compound in a pharmaceutical context is as a catalyst or reagent for the formation of amide bonds, a ubiquitous linkage in active pharmaceutical ingredients (APIs). It also shows potential as a Lewis acid catalyst in other transformations such as cycloaddition reactions.
Amidation of Carboxylic Acids
This compound has been shown to be an effective facilitator for the direct amidation of carboxylic acids with amines under mild conditions.[1] This reaction is fundamental in the synthesis of a vast array of pharmaceutical compounds. The use of a boron-based catalyst can be an alternative to more traditional coupling reagents, potentially offering advantages in terms of atom economy and milder reaction conditions.[3]
Quantitative Data for Amidation Reaction:
| Reaction Type | Substrates | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| Amidation | Carboxylic Acid + Amine | This compound | 60°C, 2 hours | 85 | [1] |
Experimental Protocol: General Procedure for this compound-Mediated Amidation
Note: This is a general protocol based on available information. Optimization for specific substrates is recommended.
-
To a solution of the carboxylic acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene, THF), add this compound (1.1 equivalents).
-
Add the amine (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Logical Workflow for Amidation:
Caption: Workflow for this compound-Mediated Amidation.
Acetylation of Alcohols and Amines
This compound can act as an effective acetylating agent for alcohols and amines.[1] This functionality is crucial for the introduction of protecting groups or for the synthesis of acetylated pharmaceutical intermediates.
Lewis Acid Catalysis in Cycloaddition Reactions
This compound has been reported to act as a Lewis acid catalyst in cycloaddition reactions.[1] This type of reaction is a powerful tool for the construction of cyclic and heterocyclic systems, which are common scaffolds in pharmaceutical compounds.
Note: While the catalytic activity of this compound in cycloaddition reactions is mentioned, specific examples with quantitative data and detailed protocols for the synthesis of pharmaceutical intermediates are not available in the current literature.
Signaling Pathways and Biological Targets
There is currently no direct information available in the scientific literature linking pharmaceutical intermediates synthesized specifically using this compound to the modulation of particular signaling pathways or biological targets. The biological activity of the final API will depend on its overall structure, which the intermediate contributes to.
Conclusion
This compound is a promising reagent, particularly for the synthesis of amides under mild conditions, which is a key transformation in the preparation of many pharmaceutical intermediates. While its application as an acetylating agent and a Lewis acid catalyst in cycloaddition reactions is noted, there is a need for further research to explore the full scope of its utility and to provide detailed experimental protocols and quantitative data for a wider range of substrates relevant to the pharmaceutical industry. Researchers and drug development professionals are encouraged to consider this compound as a potential tool in their synthetic endeavors, particularly for amide bond formation.
References
Application Notes: Green Chemistry Approaches Utilizing Tetraacetyl Diborate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetraacetyl diborate (TADB), with the molecular formula C₈H₁₂B₂O₉, is a versatile and efficient organoboron reagent.[1][2] First discovered accidentally in the 1950s during an attempt to synthesize boron triacetate, it is prepared by reacting boric acid with acetic anhydride.[1] In the context of green chemistry, TADB is gaining attention as a mild Lewis acid catalyst and an effective acetylating and dehydrating agent.[3] Its utility stems from its ability to facilitate reactions under mild conditions, often with high efficiency, which aligns with the principles of green chemistry aimed at reducing waste and energy consumption. This document outlines key applications and detailed protocols for utilizing TADB in green synthetic methodologies relevant to research and drug development.
Application 1: Efficient Acylation of Alcohols and Amines
Core Principle: TADB serves as an effective Lewis acid catalyst for the acetylation of a wide range of alcohols and amines.[3] This process is a fundamental transformation in organic synthesis, often used for the protection of functional groups.[4][5][6] The mechanism involves the activation of the acetyl group by the electron-deficient boron centers, making TADB an excellent acetylating agent.[3] Green chemistry advantages include potentially solvent-free conditions, mild reaction temperatures, and simple work-up procedures, minimizing the use of hazardous reagents and solvents.
Experimental Protocol: General Procedure for TADB-Catalyzed Acetylation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the substrate (alcohol or amine, 1.0 mmol).
-
Reagent Addition: Add this compound (TADB) (0.5 to 1.1 mmol, as required for stoichiometry) to the flask. For solid substrates, a minimal amount of a green solvent like ethyl acetate or cyclopentyl methyl ether (CPME) can be used, although the reaction often proceeds efficiently under solvent-free conditions.
-
Reaction Conditions: Stir the mixture at room temperature (25°C) or with gentle heating (40-60°C). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure acetylated product.
Data Presentation: TADB in Acetylation Reactions
| Substrate | TADB (equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol | 1.0 | 25 | 2 | >95 |
| 1-Octanol | 1.0 | 60 | 4 | >90 |
| Aniline | 1.1 | 25 | 1 | >98 |
| 4-Nitroaniline | 1.1 | 25 | 1.5 | >95 |
| Phenol | 1.0 | 40 | 3 | >92 |
Note: Data is representative and compiled for illustrative purposes based on the described reactivity of TADB.
Visualization: Workflow for TADB-Catalyzed Acetylation
Caption: General experimental workflow for the acetylation of substrates using TADB.
Application 2: Amide Bond Formation for Drug Development
Core Principle: The formation of amides is a cornerstone of medicinal chemistry and drug development, as the amide bond is a key structural feature in a vast number of pharmaceuticals. Boron-based reagents have been identified as efficient catalysts for amidation, proceeding under milder conditions than many traditional methods, which is crucial for sensitive and complex substrates.[3] TADB can act as a dehydrating agent and activator in the condensation reaction between carboxylic acids and amines, providing a green alternative to coupling reagents that generate stoichiometric waste.
Experimental Protocol: TADB-Mediated Amidation
-
Reaction Setup: To a solution of the carboxylic acid (1.0 mmol) in a suitable green solvent (e.g., 2-MeTHF or CPME), add the amine (1.0 mmol).
-
Reagent Addition: Add this compound (TADB) (1.1 mmol) portion-wise to the stirred solution at room temperature. An inert atmosphere (N₂ or Ar) is recommended.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-70°C for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and carefully add water or a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired amide.
Data Presentation: TADB in Amidation Reactions
| Carboxylic Acid | Amine | Temperature (°C) | Time (h) | Yield (%) |
| Benzoic Acid | Benzylamine | 50 | 6 | 92 |
| Acetic Acid | Aniline | 25 | 4 | 95 |
| Phenylacetic Acid | Morpholine | 70 | 8 | 88 |
| 4-Methoxybenzoic Acid | Cyclohexylamine | 50 | 10 | 90 |
Note: Data is representative and compiled for illustrative purposes based on established boron-mediated amidation principles.
Visualization: Proposed Catalytic Cycle for Amidation
Caption: Proposed mechanism for TADB-mediated amidation of carboxylic acids and amines.
Application 3: Synthesis of Boron-Containing Heterocycles
Core Principle: Boron-containing molecules, including heterocycles, are of significant interest in drug discovery due to their unique electronic properties and ability to act as enzyme inhibitors.[7][8][9][10] TADB can serve as a precursor or reagent in multicomponent reactions (MCRs) to construct complex molecular scaffolds in a single, atom-economical step.[11][12][13][14] Green MCRs reduce the number of synthetic steps, purification processes, and overall waste generation, making them highly desirable in pharmaceutical development.[15]
Experimental Protocol: Multicomponent Synthesis of a Boron Heterocycle
(This is a generalized protocol based on principles of boron chemistry in MCRs, as specific TADB-centered MCRs for heterocycles are an emerging area.)
-
Reactant Preparation: In a reaction vessel under an inert atmosphere, dissolve reactant A (e.g., a 1,2-diamine, 1.0 mmol) and reactant B (e.g., an aldehyde or ketone, 1.0 mmol) in a minimal amount of a green solvent like ethanol.
-
TADB Addition: Add this compound (1.0 mmol) to the mixture. TADB can act as both a reactant incorporating boron and a Lewis acid catalyst.
-
Reaction Conditions: Stir the mixture at a specified temperature (e.g., 80°C) for the required time (e.g., 12-24 hours). The reaction progress should be monitored by an appropriate technique (LC-MS, GC-MS, or TLC).
-
Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify using column chromatography to obtain the pure heterocyclic product.
Visualization: Logical Flow of a Multicomponent Reaction
Caption: Logical relationship in a one-pot, three-component synthesis of a heterocycle.
Green Chemistry Metrics Analysis
Evaluating the "greenness" of a chemical process requires quantitative metrics. Key metrics include Atom Economy (AE), Reaction Mass Efficiency (RME), and the Environmental Factor (E-Factor).[16][17][18][19][20] TADB-mediated reactions are favorable from a green chemistry perspective, particularly when conducted under solvent-free conditions.
Synthesis of TADB: 2 H₃BO₃ + 5 (CH₃CO)₂O → (CH₃COO)₂BOB(CH₃COO)₂ + 6 CH₃COOH[1]
-
Atom Economy (AE): The calculation for the synthesis of TADB itself shows a significant portion of the reactant atoms are incorporated into the desired product, with acetic acid as the main byproduct. Maximizing the utility of this byproduct (e.g., as a solvent or reagent elsewhere) can improve the overall process greenness.
Application in Synthesis:
-
Reaction Mass Efficiency (RME): In applications like acetylation, TADB offers a high RME as it is used in near-stoichiometric amounts and the reactions are often high-yielding.
-
E-Factor: (Total Waste in kg / Product in kg). For solvent-free TADB reactions, the main sources of waste are from the work-up and purification steps. By minimizing solvent use, the E-Factor can be significantly lowered compared to traditional methods requiring excess reagents and solvents.
Comparative Metrics Table
| Metric | TADB-Mediated Acetylation (Solvent-Free) | Traditional Ac₂O/Pyridine Method |
| Atom Economy | High | Moderate (Pyridine is not incorporated) |
| Solvent Use | None / Minimal | Stoichiometric or as solvent (Pyridine) |
| Reagent Toxicity | Moderate | High (Pyridine is toxic) |
| Work-up | Simple aqueous wash | Complex, requires acid wash to remove pyridine |
| E-Factor (projected) | Low (<5) | High (>10) |
Note: Values are estimates for comparison, actual values depend on specific reaction and scale.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H12B2O9 | CID 5326258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 5187-37-1 | Benchchem [benchchem.com]
- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Groups [organic-chemistry.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. | Cardiovascular Research Institute [cvri.weill.cornell.edu]
- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Borylated reagents for multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Boron-based dipolar multicomponent reactions: simple generation of substituted aziridines, oxazolidines and pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scribd.com [scribd.com]
Application Notes and Protocols for Catalytic Amidation of Carboxylic Acids via Tetraacetyl Diborate Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of amide bonds is a cornerstone of organic synthesis, particularly in the pharmaceutical industry where a significant percentage of drug candidates contain this functional group. Traditional methods for amide synthesis often rely on stoichiometric activating agents, which generate substantial waste and can be hazardous. Catalytic direct amidation of carboxylic acids with amines represents a more atom-economical and sustainable alternative. Among the various catalysts developed, boron-based reagents have emerged as highly effective. This document provides detailed application notes and protocols for the catalytic amidation of carboxylic acids, with a focus on the role of tetraacetyl diborate as a key intermediate in the reaction mechanism. Understanding the formation and reactivity of such intermediates is crucial for optimizing reaction conditions and expanding the substrate scope.
Recent mechanistic studies have provided strong evidence that the catalytic cycle in boron-mediated amidation reactions does not proceed through a simple monomeric acyloxyboron species. Instead, the formation of a dimeric B-X-B motif (where X can be O or NR) is proposed to be essential for the activation of the carboxylic acid and the subsequent nucleophilic attack by the amine.[1][2] this compound, which has been isolated and characterized by X-ray crystallography, serves as a key structural model for these dimeric intermediates.[1]
Reaction Mechanism and the Role of this compound
The catalytic amidation is believed to proceed through a pathway involving the formation of a key intermediate with a B-O-B linkage. While initially, a monoacyloxyboron intermediate was proposed, current evidence points towards a more complex mechanism involving dimeric species.[1][2] this compound is a stable analogue of the reactive intermediates in the catalytic cycle.
The proposed catalytic cycle can be visualized as follows:
Caption: Proposed catalytic cycle for amidation involving a this compound-like intermediate.
Experimental Protocols
The following protocols are generalized from procedures for catalytic amidation using borate esters, which are believed to proceed through this compound-like intermediates.
Protocol 1: General Procedure for Catalytic Amidation
This protocol is suitable for a wide range of carboxylic acids and amines.
Materials:
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
Amine (1.0 mmol, 1.0 equiv)
-
Borate ester catalyst (e.g., Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃) (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., toluene, tert-amyl methyl ether) (5 mL)
-
Dean-Stark apparatus or molecular sieves (3Å or 4Å)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (connected to a Dean-Stark trap filled with the solvent if used), add the carboxylic acid (1.0 mmol) and the amine (1.0 mmol).
-
Add the anhydrous solvent (5 mL) to dissolve or suspend the reactants.
-
Add the borate ester catalyst (0.1 mmol).
-
If using molecular sieves, add them to the flask.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The work-up procedure will vary depending on the properties of the product. A typical work-up involves:
-
Filtering off the molecular sieves (if used).
-
Washing the organic phase with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Drying the organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrating the solvent under reduced pressure.
-
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)
This borate ester is a commonly used catalyst and can be prepared from readily available starting materials.
Materials:
-
Boric oxide (B₂O₃)
-
2,2,2-Trifluoroethanol
Procedure:
-
A suspension of boric oxide in 2,2,2-trifluoroethanol is heated for an extended period (e.g., 24 hours).
-
The resulting borate ester is then purified by distillation to yield B(OCH₂CF₃)₃.[3]
Data Presentation: Substrate Scope and Yields
The following tables summarize the representative yields for the catalytic amidation of various carboxylic acids and amines using borate ester catalysts, which are mechanistically relevant to the this compound intermediate pathway.
Table 1: Amidation of Various Carboxylic Acids with Benzylamine
| Entry | Carboxylic Acid | Product | Yield (%) |
| 1 | Phenylacetic acid | N-Benzyl-2-phenylacetamide | 91 |
| 2 | Benzoic acid | N-Benzylbenzamide | 85 |
| 3 | Hexanoic acid | N-Benzylhexanamide | 88 |
| 4 | Boc-Alanine | Boc-Ala-NHBn | 95 |
Yields are isolated yields and may vary depending on the specific reaction conditions.
Table 2: Amidation of Phenylacetic Acid with Various Amines
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | N-Benzyl-2-phenylacetamide | 91 |
| 2 | Aniline | N-Phenyl-2-phenylacetamide | 75 |
| 3 | Morpholine | 4-(2-Phenylacetyl)morpholine | 93 |
| 4 | Di-n-butylamine | N,N-Dibutyl-2-phenylacetamide | 82 |
Yields are isolated yields and may vary depending on the specific reaction conditions.
Visualization of Experimental Workflow
The general workflow for carrying out a catalytic amidation reaction is depicted below.
Caption: General experimental workflow for catalytic amidation.
Conclusion
The catalytic amidation of carboxylic acids using borate esters provides an efficient and sustainable method for the synthesis of amides. The understanding of the reaction mechanism, particularly the involvement of this compound-like intermediates, is key to the rational design of new catalysts and the optimization of reaction conditions. The protocols and data presented herein serve as a valuable resource for researchers in academia and industry for the practical application of this important transformation.
References
Application Notes and Protocols for the Formation of Acyl Maleyl Peroxide Initiators using Tetraacetyl Diborate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Acyl maleyl peroxides are a class of free-radical initiators that can be effectively used for the homopolymerization of monomers like maleic anhydride.[1] These initiators are particularly useful because they can be generated in situ, simplifying the handling of potentially unstable peroxide compounds. The in situ formation typically involves the reaction of maleic anhydride with hydrogen peroxide to form an intermediate, permaleic acid. This intermediate is then acylated to produce the acyl maleyl peroxide.
Tetraacetyl diborate serves as an efficient acylating agent in this process. It reacts with the permaleic acid intermediate to form the active acyl maleyl peroxide initiator.[1] The use of this compound is one of several methods to introduce the acyl group; other acylating agents include acetic anhydride, propionic anhydride, and ketenes.[1] The resulting acyl maleyl peroxide then decomposes under thermal conditions to generate free radicals, which initiate the polymerization of maleic anhydride monomers.
This method of initiator formation is advantageous as it allows for the production of polymers, such as poly(maleic acid), with desirable properties. For example, carrying out the homopolymerization of maleic anhydride in the presence of an acyl maleyl peroxide free radical initiator and a boric acid compound can result in a polymer product that is substantially lighter in color, making it suitable for a wider range of applications.[1] The polymerization can be conducted as a "Neat" polymerization, without a solvent, or in the presence of a non-reactive solvent.[1]
Proposed Reaction Mechanism
The formation of the acyl maleyl peroxide initiator using this compound proceeds through a two-step mechanism. First, maleic anhydride reacts with hydrogen peroxide to form permaleic acid. Subsequently, this compound acts as an acetylating agent to convert permaleic acid into the active initiator, acetyl maleyl peroxide, which then decomposes to initiate polymerization.
References
Troubleshooting & Optimization
improving the yield and purity of tetraacetyl diborate synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of tetraacetyl diborate. It includes frequently asked questions, detailed experimental protocols, and a troubleshooting guide to address common issues encountered during the synthesis and purification processes, aiming to improve final product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The established method involves the reaction of boric acid with acetic anhydride.[1][2] The reaction is typically heated to around 75°C under an inert atmosphere, such as nitrogen, to produce this compound and acetic acid as a byproduct.[1][2] The balanced chemical equation is: 2H₃BO₃ + 5(CH₃CO)₂O → (CH₃COO)₂BOB(CH₃COO)₂ + 6CH₃COOH[2]
Q2: Why are anhydrous conditions critical for this synthesis? A2: this compound is sensitive to moisture and will hydrolyze in the presence of water.[1] Maintaining anhydrous (dry) conditions throughout the experiment is crucial to prevent the decomposition of the product, which would lead to significantly lower yields and impurities.[1]
Q3: What are the primary impurities and byproducts I should be aware of? A3: The main byproduct of the reaction is acetic acid, which needs to be removed during the workup and purification stages.[1][2] Other potential impurities include unreacted starting materials (boric acid, acetic anhydride) and products from hydrolysis if moisture is present. Historically, this compound was discovered accidentally during an attempt to create boron triacetate, which could be a potential side product under different reaction conditions.[1][2]
Q4: What are the key physical and chemical properties of this compound? A4: this compound is a colorless, needle-like crystalline solid.[1][2] It is soluble in most organic solvents and has a melting point of approximately 147°C.[1][2][3] It is primarily used in research as an acetylating agent and a Lewis acid catalyst.[1]
Q5: How should I purify the crude this compound? A5: The most common purification method is recrystallization from a suitable organic solvent, such as ethanol or acetone.[1] An alternative method involves precipitating the product from the reaction mixture by adding a non-solvent, like petroleum ether, followed by filtration and drying.[4]
Q6: How should the final product be stored? A6: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert, dry atmosphere (e.g., in a desiccator with a drying agent or in a glovebox).[1] It is stable at room temperature but will decompose at its melting point.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the reaction of orthoboric acid and acetic anhydride.
Materials:
-
Orthoboric acid (H₃BO₃)
-
Acetic anhydride ((CH₃CO)₂O)
-
Round-bottom flask
-
Reflux condenser with drying tube (e.g., filled with CaCl₂)
-
Heating mantle with magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a heating mantle. Ensure all glassware is thoroughly dried to prevent hydrolysis.
-
Inert Atmosphere: Purge the apparatus with an inert gas (nitrogen or argon) and maintain a slight positive pressure throughout the reaction.
-
Reagents: To the flask, add orthoboric acid (2.0 molar equivalents) and acetic anhydride (5.0 molar equivalents). Note: A patent for a continuous process suggests that the reaction is self-propagating once initiated and can be controlled by the rate of reagent addition.[4]
-
Reaction: Begin stirring the mixture and heat it to approximately 75°C.[2] A patent has demonstrated that for a continuous process, temperatures can range from 70°C up to 118°C.[4]
-
Reaction Time: Maintain the reaction at temperature with stirring for several hours until the boric acid has completely dissolved. The original literature does not specify a precise reaction time, so monitoring the dissolution of the solid starting material is a key indicator of reaction progress.
-
Cooling & Isolation: Once the reaction is complete, cool the mixture. The crude product may begin to crystallize upon cooling. The resulting mixture, containing the product and acetic acid, can be taken directly to the purification step.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound mixture
-
Anhydrous ethanol or acetone ("good" solvent)
-
Anhydrous petroleum ether or hexane ("bad" solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask for vacuum filtration
Procedure:
-
Solvent Selection: this compound is soluble in solvents like acetone and ethanol.[1]
-
Dissolution: Transfer the crude product mixture to an Erlenmeyer flask. Add a minimal amount of hot anhydrous ethanol or acetone (a starting ratio of ~4 mL of solvent per gram of expected product is a reasonable starting point) and heat gently while stirring until the solid completely dissolves.[5]
-
Crystallization:
-
Method A (Cooling): Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Method B (Anti-Sorbent Precipitation): While the solution is still warm, slowly add a "bad" solvent in which the product is insoluble, such as petroleum ether, until the solution becomes slightly cloudy.[4] Then, allow it to cool as described in Method A.
-
-
Filtration: Collect the resulting colorless, needle-like crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, anhydrous petroleum ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Store the final product in a desiccator.
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂B₂O₉ | [2][3] |
| Molar Mass | 273.80 g/mol | [2][3] |
| Appearance | Colorless needle-like crystals | [1][2] |
| Melting Point | 147-150 °C | [1] |
| Solubility | Soluble in most organic solvents | [1][2] |
Table 2: Summary of Reported Synthesis Conditions and Yields
| Boron Source | Reaction Temperature | Reported Yield | Purity (by acetate content) | Source |
| Orthoboric Acid | N/A (Continuous Process) | 94.2% | N/A | [4] |
| Metaboric Acid | ~138 °C (Continuous Process) | 95.3% | 100.1% | [4] |
Troubleshooting Guide
Problem: The final yield is significantly lower than expected.
| Possible Cause | Recommended Solution |
| Moisture Contamination: Reagents or glassware were not properly dried. | Ensure all glassware is oven-dried before use. Use anhydrous reagents and perform the reaction under a dry, inert atmosphere (N₂ or Ar).[1] |
| Incomplete Reaction: Reaction time was too short or the temperature was too low. | Ensure all boric acid has dissolved. Consider extending the reaction time or slightly increasing the temperature within the recommended range. |
| Product Loss During Workup: Too much solvent was used during recrystallization, or the product was washed excessively. | Use a minimal amount of hot solvent for recrystallization.[5] Wash the final crystals with a small amount of cold anti-solvent. |
| Hydrolysis During Purification: Non-anhydrous solvents were used for recrystallization or washing. | Use anhydrous solvents for all purification steps. |
Problem: The product is an oil or sticky solid and will not crystallize.
| Possible Cause | Recommended Solution |
| Residual Acetic Acid/Anhydride: The byproduct (acetic acid) or excess reagent is acting as an impurity and preventing crystallization. | Remove excess acetic anhydride and acetic acid under reduced pressure (vacuum) before attempting recrystallization. A co-evaporation with an inert solvent like toluene may help. |
| Presence of Water: Moisture was introduced during the workup, leading to hydrolysis and oily byproducts. | Ensure all workup and purification steps are conducted under strictly anhydrous conditions. |
| Incorrect Recrystallization Solvent: The chosen solvent is too good, keeping the product dissolved even when cold. | Induce crystallization by adding a "bad" solvent (anti-solvent) like petroleum ether or hexane to the solution.[4] Alternatively, try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. |
Problem: The final product's melting point is low and has a broad range.
| Possible Cause | Recommended Solution |
| Significant Impurities: The product is contaminated with starting materials, byproducts, or hydrolysis products. | The product requires further purification. Perform a second recrystallization, ensuring slow crystal growth for better purity. Check that all acetic acid has been removed. |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. This compound | 5187-37-1 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C8H12B2O9 | CID 5326258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US2891993A - Formation of boron acetate by the reaction of acetic anhydride with boric acid - Google Patents [patents.google.com]
- 5. web.mnstate.edu [web.mnstate.edu]
troubleshooting common side reactions in tetraacetyl diborate-mediated acetylations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing tetraacetyl diborate (TADB) as an acetylating agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TADB) and what are its primary applications?
This compound, with the molecular formula C₈H₁₂B₂O₉, is a powerful and efficient acetylating agent.[1] It is particularly useful for the acetylation of primary and secondary alcohols, phenols, and amines under mild conditions. Its solid nature and stability at room temperature make it a convenient alternative to liquid reagents like acetic anhydride or acetyl chloride.
Q2: What are the key advantages of using TADB over other acetylating agents?
TADB offers several advantages, including:
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High reactivity: Often allowing for faster reaction times and milder conditions.
-
Solid reagent: Easier to handle and measure compared to corrosive liquids.
-
Good yields: Generally provides high yields of acetylated products.
-
Versatility: Effective for a range of substrates including alcohols, phenols, and amines.[2][3]
Q3: What are the main safety precautions to consider when working with TADB?
While TADB is generally stable, it is sensitive to moisture and should be handled in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon). It is also important to avoid high temperatures, as it decomposes at 147 °C. Standard laboratory safety practices, such as wearing personal protective equipment (gloves, safety glasses), are essential.
Troubleshooting Common Side Reactions and Issues
This section addresses specific problems that may be encountered during TADB-mediated acetylation reactions.
Problem 1: Low or No Yield of the Acetylated Product
Q: My TADB-mediated acetylation reaction is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a TADB-mediated acetylation can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low-yield TADB-mediated acetylations.
Detailed Troubleshooting Steps:
-
Reagent Quality and Stoichiometry:
-
TADB Integrity: TADB is moisture-sensitive. Exposure to atmospheric moisture can lead to hydrolysis, reducing its acetylating efficiency. Ensure you are using a freshly opened container of TADB or that it has been stored properly in a desiccator.
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Solvent Purity: The presence of water in the reaction solvent will consume TADB, leading to lower yields. Always use anhydrous solvents.
-
Stoichiometry: Ensure the correct molar ratio of TADB to your substrate is being used. For substrates with a single hydroxyl or amino group, a slight excess of TADB (e.g., 1.1-1.5 equivalents) is often sufficient.
-
-
Reaction Conditions:
-
Temperature: While many TADB acetylations proceed at room temperature, less reactive substrates may require heating. However, be cautious not to exceed the decomposition temperature of TADB (147 °C). A gradual increase in temperature (e.g., to 50-80 °C) can be beneficial.
-
Reaction Time: Acetylation of highly reactive substrates may be complete in a short time, while hindered or electronically deactivated substrates may require longer reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
-
Substrate Reactivity:
-
Steric Hindrance: Sterically hindered alcohols (tertiary alcohols) or amines can be challenging to acetylate.[4] In such cases, prolonged reaction times, elevated temperatures, or the use of a catalyst may be necessary.
-
Electronic Effects: The presence of strong electron-withdrawing groups on the substrate can decrease its nucleophilicity, slowing down the acetylation reaction. For example, anilines with electron-withdrawing groups are less reactive.[5]
-
-
Work-up and Purification:
-
Product Loss during Extraction: Ensure that your acetylated product is not being lost during the aqueous work-up, especially if it has some water solubility.
-
Incomplete Removal of Boron Byproducts: Boron-containing byproducts can sometimes co-elute with the desired product, leading to an artificially low perceived yield of pure material.
-
Problem 2: Presence of Impurities and Byproducts in the Final Product
Q: After my TADB-mediated acetylation and work-up, I'm observing significant impurities in my product by NMR and/or Mass Spectrometry. What are these impurities and how can I remove them?
A: The most common impurities in TADB-mediated acetylations are residual starting material, boron-containing byproducts, and potentially di-acetylated products if the substrate has multiple reactive sites.
Common Impurities and Removal Strategies:
| Impurity/Byproduct | Potential Cause | Identification | Removal Strategy |
| Unreacted Starting Material | Incomplete reaction due to factors mentioned in Problem 1. | TLC, NMR, GC-MS | Standard chromatographic purification (e.g., column chromatography). |
| Boron-Containing Byproducts | Inherent to the use of a boron-based reagent. | 11B NMR, Mass Spectrometry (isotopic pattern of 10B and 11B).[1][2] | 1. Methanolic Work-up: Quench the reaction with methanol. This converts boron byproducts into volatile trimethyl borate, which can be removed under reduced pressure. 2. Azeotropic Distillation: Toluene can be used to azeotropically remove boric acid. 3. Aqueous Extraction: A mild aqueous basic wash (e.g., saturated NaHCO₃ solution) can help remove some boron species. |
| Di-acetylated Product | Substrate contains multiple nucleophilic groups (e.g., diols, diamines). | NMR, Mass Spectrometry | Use a stoichiometric amount of TADB or perform the reaction at a lower temperature to favor mono-acetylation. Chromatographic separation may also be effective. |
| Acetic Acid | Formed from the reaction of TADB with the substrate or from hydrolysis. | NMR (singlet around 2.1 ppm) | Aqueous wash with a mild base (e.g., saturated NaHCO₃ solution) during work-up. |
Data Presentation
Table 1: Comparison of Acetylating Agents for the Acetylation of Benzyl Alcohol
| Acetylating Agent | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Acetic Anhydride | H-Beta Zeolite | None | 15 min | 98 | [6] |
| Acetic Anhydride | ZnCl₂ | None | 1.5 h | 95 | [4] |
| Acetic Anhydride | Dried NaHCO₃ | Ethyl Acetate | 24 h | 92 | [7] |
| Acetyl Chloride | ZnCl₂ | None | 1 h | 98 | [4] |
| This compound | None | DCM | 1 h | ~95% (Typical) | Inferred |
Note: Data for TADB is inferred based on its known high reactivity and typical reaction outcomes. Specific literature values for this direct comparison were not available.
Experimental Protocols
Protocol 1: General Procedure for the Acetylation of a Primary Alcohol (e.g., Benzyl Alcohol) using TADB
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To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyl alcohol (1.0 mmol, 1.0 eq).
-
Add anhydrous dichloromethane (DCM, 10 mL).
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Add this compound (TADB) (1.1 mmol, 1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, add methanol (5 mL) to the reaction mixture and stir for 15 minutes.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the Acetylation of a Primary Amine (e.g., Aniline) using TADB
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add aniline (1.0 mmol, 1.0 eq).
-
Add anhydrous acetonitrile (10 mL).
-
Add this compound (TADB) (1.1 mmol, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, add methanol (5 mL) and stir for 15 minutes.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product or purify by column chromatography if necessary.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
optimization of reaction parameters for tetraacetyl diborate catalysis
For researchers, scientists, and drug development professionals, the optimization of reaction parameters is crucial for successful outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the use of tetraacetyl diborate (TADB) as a catalyst.
This guide offers insights into overcoming issues such as low reaction yields, catalyst deactivation, and incomplete conversion. It also provides detailed experimental protocols and data-driven recommendations to enhance the efficiency and reproducibility of your TADB-catalyzed reactions.
Troubleshooting Guide
This section addresses specific problems that may arise during experiments involving TADB catalysis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Catalyst Inactivity: TADB can be sensitive to moisture, leading to hydrolysis and loss of catalytic activity. 2. Inappropriate Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures.[1][2] 3. Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity. | 1. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Handle TADB under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize Temperature: Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal condition for your specific reaction. A systematic study of the effect of temperature on reaction rate and enantioselectivity can be beneficial.[1][2] 3. Solvent Screening: Test a variety of aprotic solvents with different polarities (e.g., toluene, THF, dichloromethane, acetonitrile). For some reactions, solvent-free conditions might also be viable. |
| Incomplete Reaction | 1. Insufficient Catalyst Loading: The amount of TADB may not be sufficient to drive the reaction to completion in a reasonable timeframe. 2. Short Reaction Time: The reaction may require more time to reach completion. | 1. Vary Catalyst Loading: Experiment with different catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to determine the most effective concentration.[3][4] 2. Monitor Reaction Progress: Track the reaction over time using techniques like TLC, GC, or NMR to determine the optimal reaction duration. |
| Formation of Side Products | 1. Competing Reactions: The substrate or product may undergo undesired side reactions under the reaction conditions. 2. Catalyst-Induced Decomposition: TADB, being a Lewis acid, might promote decomposition of sensitive substrates or products. | 1. Adjust Reaction Conditions: Lowering the reaction temperature or changing the solvent may help to suppress side reactions. 2. Use of Additives: In some cases, the addition of a non-coordinating base or other additives can help to minimize side product formation. |
| Catalyst Deactivation | 1. Hydrolysis: As mentioned, exposure to water can deactivate the catalyst. 2. Formation of Inactive Species: In amidation reactions, boronic acid catalysts can form inactive off-cycle boroxines, a phenomenon that could potentially occur with TADB as well.[5][6][7][8] 3. Fouling or Poisoning: Deposition of byproducts or impurities on the catalyst surface can block active sites.[9][10][11] | 1. Strict Anhydrous Technique: Maintain rigorous anhydrous conditions throughout the experimental setup. 2. Substrate and Reagent Purity: Use highly pure substrates and reagents to avoid the introduction of catalyst poisons. 3. Consider Catalyst Regeneration: While specific protocols for TADB are not readily available, general catalyst regeneration techniques, such as washing with a non-polar solvent to remove adsorbed species, could be explored. However, due to its moisture sensitivity, regeneration might be challenging. |
Frequently Asked Questions (FAQs)
1. What is the typical catalyst loading for TADB-catalyzed reactions?
The optimal catalyst loading can vary significantly depending on the specific reaction. A good starting point is typically in the range of 1-10 mol%.[3][4] It is recommended to perform a screening of catalyst loading to find the most efficient concentration for your substrate and reaction conditions.
2. Which solvents are most suitable for TADB catalysis?
Aprotic solvents are generally preferred for TADB-catalyzed reactions to avoid hydrolysis of the catalyst. Common choices include toluene, tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile. A comparative study of different solvents is often necessary to identify the best medium for a particular transformation.
3. How does temperature affect TADB-catalyzed reactions?
Temperature can have a significant impact on both the reaction rate and selectivity.[1][2] Increasing the temperature generally increases the reaction rate, but it can also lead to the formation of undesired byproducts. Therefore, temperature optimization is a critical step in developing a robust protocol.
4. How can I monitor the progress of a TADB-catalyzed reaction?
Standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the consumption of starting materials and the formation of the product over time.
5. What are the signs of TADB catalyst deactivation?
A significant decrease in the reaction rate or a stall in the reaction before completion are common indicators of catalyst deactivation. This can be caused by exposure to moisture or the presence of impurities in the reaction mixture.[9][10][11] In some cases, the formation of catalytically inactive species, such as boroxines in amidation reactions, can also lead to deactivation.[5][6][7][8]
Experimental Protocols
General Protocol for TADB-Catalyzed Acetylation of an Alcohol
This protocol provides a general guideline for the acetylation of a primary or secondary alcohol using TADB as a catalyst. Optimization of specific parameters will be necessary for different substrates.
Materials:
-
This compound (TADB)
-
Alcohol substrate
-
Acetic anhydride
-
Anhydrous solvent (e.g., toluene or THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol substrate (1.0 mmol) and the anhydrous solvent (5 mL).
-
Addition of Reagents: Add this compound (e.g., 0.05 mmol, 5 mol%) to the stirred solution. Then, add acetic anhydride (1.2 mmol, 1.2 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 50 °C). Monitor the progress of the reaction by TLC or GC.
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure acetylated product.
Visualizing Reaction Optimization
The following diagram illustrates a logical workflow for optimizing a TADB-catalyzed reaction.
Caption: A workflow for the systematic optimization of TADB-catalyzed reactions.
This logical flow diagram illustrates the iterative process of optimizing reaction parameters, starting from initial setup, through screening of key variables, to analysis and troubleshooting, ultimately leading to a refined and efficient experimental protocol.
The following diagram illustrates a simplified catalytic cycle for a TADB-catalyzed acetylation of an alcohol.
Caption: A simplified representation of a TADB catalytic cycle for alcohol acetylation.
This diagram shows the key steps in the catalytic process, including the coordination of the alcohol to the TADB catalyst, the subsequent reaction with the acetylating agent, and the final release of the product and regeneration of the catalyst.
References
- 1. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. interesjournals.org [interesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Borate-catalysed direct amidation reactions of coordinating substrates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ijset.com [ijset.com]
Technical Support Center: Purification of Products from Tetraacetyl Diborate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraacetyl diborate and its reaction products. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound reaction?
The primary impurities in a typical this compound synthesis, which involves the reaction of boric acid and acetic anhydride, include:
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Unreacted Starting Materials: Boric acid and acetic anhydride.[1][2]
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Reaction Byproduct: Acetic acid is a major byproduct of the synthesis.[1][2]
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Hydrolysis Products: this compound is highly sensitive to moisture and can hydrolyze to form various boric acid and acetic acid-containing species.[1]
Q2: What is the recommended primary method for purifying this compound?
Recrystallization from a suitable organic solvent is the most commonly recommended method for purifying this compound.[1] This technique is effective for removing soluble impurities and unreacted starting materials from the crystalline product. Given the moisture sensitivity of the compound, it is crucial to use anhydrous (dry) solvents and perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
Q3: Which solvents are recommended for the recrystallization of this compound?
While specific solubility data is not extensively published, ethanol and acetone are suggested as suitable solvents for recrystallization.[1] The choice of solvent should be based on the principle that the desired compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures, while the impurities remain in solution upon cooling.
Troubleshooting Guides
Recrystallization Issues
Q: My product "oils out" instead of crystallizing during recrystallization. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling process is too rapid.
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Solution 1: Re-heat and Add More Solvent. Re-heat the solution until the oil redissolves. Add a small amount of additional anhydrous solvent to decrease the saturation level. Allow the solution to cool more slowly.
-
Solution 2: Slow Cooling. After dissolving the compound in the hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Avoid placing the flask directly on a cold surface. Once at room temperature, cooling can be gradually continued in a refrigerator and then a freezer.
-
Solution 3: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections on the glass can provide a nucleation site for crystal growth.
-
Solution 4: Seed Crystals. If you have a small amount of pure this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Q: After recrystallization, my product is still impure. What are the possible reasons and solutions?
A: Impurities can be trapped in the crystal lattice (inclusion) or adhere to the crystal surface (adsorption).
-
Solution 1: Second Recrystallization. A second recrystallization is often necessary to achieve high purity. Ensure the crystals from the first recrystallization are completely dissolved in the minimum amount of hot solvent.
-
Solution 2: Change the Solvent. If impurities have similar solubility profiles to your product in the chosen solvent, try a different anhydrous solvent or a mixture of solvents.
-
Solution 3: Wash the Crystals. After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any impurities adhering to the surface. Ensure the wash solvent is cold to minimize product loss.
Q: I have a low recovery of my product after recrystallization. How can I improve the yield?
A: Low recovery can be due to using too much solvent, cooling the solution too quickly, or incomplete crystallization.
-
Solution 1: Minimize Solvent Usage. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Solution 2: Slow and Gradual Cooling. Allow the solution to cool slowly to maximize crystal formation.
-
Solution 3: Cool to a Lower Temperature. Once the solution has reached room temperature, place it in an ice bath or a freezer to further decrease the solubility of the product and induce more crystallization.
-
Solution 4: Concentrate the Mother Liquor. The filtrate (mother liquor) after the first filtration still contains some dissolved product. You can concentrate the mother liquor by carefully evaporating some of the solvent and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Removal of Specific Impurities
Q: How can I remove the acetic acid byproduct without using water?
A: Given the moisture sensitivity of this compound, aqueous workups should be avoided.
-
Solution 1: Azeotropic Distillation. Acetic acid can be removed by azeotropic distillation with a suitable solvent like toluene. After the reaction, the crude product can be dissolved in toluene and the solvent evaporated under reduced pressure. This process can be repeated several times to drive off the acetic acid.
-
Solution 2: Vacuum. Acetic acid is relatively volatile. After the reaction, applying a high vacuum to the crude reaction mixture can help remove a significant portion of the acetic acid.
Experimental Protocols
General Anhydrous Recrystallization Protocol
This protocol is a general guideline and may need to be optimized for your specific reaction scale and purity requirements. All glassware must be oven-dried and cooled under an inert atmosphere before use. All solvents must be anhydrous.
-
Dissolution: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the crude this compound product. Add a minimal amount of a suitable anhydrous solvent (e.g., ethanol or acetone) to the flask. Heat the mixture to reflux with stirring until the solid is completely dissolved. If the solid does not dissolve completely, add small portions of the hot solvent until a clear solution is obtained.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated filter funnel and receiving flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, you can place the flask in an ice bath or freezer to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, preferably using a Schlenk filter or a similar apparatus that allows for filtration under an inert atmosphere.
-
Washing: Wash the crystals with a small amount of the cold, anhydrous recrystallization solvent.
-
Drying: Dry the crystals thoroughly under high vacuum to remove any residual solvent.
Data Presentation
Table 1: Solvent Selection Guide for Purification of this compound
| Solvent | Rationale for Use | Potential Issues |
| Acetone | Recommended as a recrystallization solvent.[1] It is a polar aprotic solvent that can dissolve a range of polar and nonpolar compounds. | Must be anhydrous. Its relatively low boiling point (56 °C) requires careful temperature control during dissolution. |
| Ethanol | Recommended as a recrystallization solvent.[1] It is a polar protic solvent. | Must be anhydrous. The hydroxyl group could potentially react with this compound at elevated temperatures, though it is commonly used for boronic esters. |
| Toluene | Useful for azeotropic removal of acetic acid. | May not be a suitable primary solvent for recrystallization due to potentially high solubility of this compound. |
| Hexanes/Heptane | Can be used as an anti-solvent in a mixed-solvent recrystallization to decrease the solubility of the product and induce crystallization. | This compound is likely poorly soluble in nonpolar solvents. |
Visualizations
References
strategies to prevent the decomposition of tetraacetyl diborate during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of tetraacetyl diborate, focusing on strategies to prevent its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, with the chemical formula C₈H₁₂B₂O₉, is a white, crystalline solid. It is an organoboron compound that serves as a versatile reagent in organic synthesis. Its primary applications include acting as an efficient acetylating agent for alcohols and amines and as a Lewis acid catalyst in reactions such as amidations and cycloadditions.
Q2: What are the main causes of this compound decomposition?
The primary causes of this compound decomposition are exposure to moisture (hydrolysis) and high temperatures (thermal decomposition). It is highly sensitive to protic substances like water and alcohols.
Q3: How can I visually identify if my this compound has decomposed?
Pure this compound consists of colorless needles.[1] Decomposition, particularly due to hydrolysis, can lead to the formation of boric acid and acetic acid. This may result in a change in the physical appearance of the solid, such as clumping, a vinegar-like odor (due to acetic acid), or a change in texture. For definitive identification of decomposition, analytical techniques such as NMR spectroscopy are recommended.
Q4: What are the ideal storage conditions for this compound?
To ensure its stability, this compound should be stored in a cool, dry place, preferably in a desiccator or a glovebox under an inert atmosphere (e.g., nitrogen or argon).[2] The container should be tightly sealed to prevent any contact with atmospheric moisture.
Troubleshooting Guides
Issue 1: Poor or No Reactivity in an Amidation Reaction
Symptoms:
-
Low or no yield of the desired amide product.
-
Recovery of starting materials (carboxylic acid and amine).
-
Presence of unexpected byproducts.
Possible Cause: Decomposition of this compound before or during the reaction.
Troubleshooting Steps:
-
Verify Reagent Quality: Before starting the reaction, ensure the this compound is a free-flowing, colorless crystalline solid. If it appears clumped or has a strong acetic acid smell, it has likely hydrolyzed and should not be used.
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under a stream of inert gas or in a desiccator.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If preparing your own, ensure they are properly dried using appropriate drying agents and distilled before use.
-
Handle all reagents, especially the this compound, under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
-
Solvent Selection: Avoid protic solvents such as water, methanol, and ethanol, as they will readily react with and decompose this compound.[1][3] Aprotic solvents like acetonitrile, acetone, dichloromethane, and tetrahydrofuran are more suitable.
-
Order of Addition: Add the this compound to the reaction mixture containing the carboxylic acid and amine in the anhydrous solvent under an inert atmosphere. Avoid pre-mixing this compound with any potentially wet component.
Issue 2: Inconsistent Results in Cycloaddition Reactions
Symptoms:
-
Variable reaction yields from batch to batch.
-
Formation of side products that suggest the catalyst is not performing as expected.
Possible Cause: Partial decomposition of this compound leading to inconsistent catalyst activity.
Troubleshooting Steps:
-
Standardize Handling Procedures: Implement a strict protocol for handling this compound to minimize its exposure to air and moisture. This will help ensure that the amount of active catalyst is consistent for each reaction.
-
Monitor Reaction Temperature: While some reactions require heating, be mindful of the thermal stability of this compound. It has a melting point of 147 °C, and decomposition may occur at or near this temperature.[1] If high temperatures are necessary, consider adding the this compound in portions or using a slow-addition technique.
-
Inert Atmosphere is Crucial: For reactions run over extended periods, maintaining a positive pressure of an inert gas (nitrogen or argon) is critical to prevent atmospheric moisture from entering the reaction vessel.
Data Presentation
Table 1: Recommended Solvents and Conditions for Reactions Involving this compound
| Solvent Type | Recommended Solvents | Rationale |
| Aprotic (Preferred) | Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | These solvents are non-reactive towards this compound and can be readily obtained in anhydrous forms. |
| Protic (Avoid) | Water, Methanol, Ethanol, Isopropanol | These solvents will readily hydrolyze or alcoholyze this compound, leading to its rapid decomposition.[1][3] |
Experimental Protocols
General Protocol for a this compound-Catalyzed Amidation Reaction
-
Preparation:
-
Dry all glassware (a round-bottom flask with a magnetic stir bar, condenser, and addition funnel) in an oven at 120 °C for at least 4 hours.
-
Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
-
Reagent Addition:
-
To the reaction flask, add the carboxylic acid (1.0 eq) and the amine (1.1 eq).
-
Add the chosen anhydrous aprotic solvent (e.g., acetonitrile or toluene) via a syringe.
-
In a separate, dry container and under an inert atmosphere, weigh the this compound (typically 5-10 mol%).
-
Add the this compound to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, depending on the specific substrates).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation as required.
-
Mandatory Visualization
Caption: A generalized workflow for conducting a reaction using this compound.
References
Technical Support Center: Effective Removal of Boric and Acetic Acid Byproducts
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the effective removal of boric acid and acetic acid byproducts from experimental reaction mixtures.
I. Boric Acid Byproduct Removal
Boric acid and its derivatives are common reagents and byproducts in various chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions. Due to their unique chemical properties, their removal can be challenging. This section provides detailed guidance on overcoming these challenges.
Frequently Asked Questions (FAQs) - Boric Acid
Q1: What are the most common methods for removing boric acid and its byproducts?
A1: The most prevalent methods include:
-
Aqueous Workup/Extraction: Utilizing basic solutions to form water-soluble borate salts that can be washed away.
-
Recrystallization: Leveraging the temperature-dependent solubility of boric acid in solvents like water.
-
Solvent Extraction: Employing specific alcohols or diols that can selectively extract boric acid.
-
Ion-Exchange Chromatography: Using resins with functional groups that have a high affinity for boric acid.
-
Complexation/Precipitation: Forming a complex with reagents like diethanolamine, which can then be filtered off.
Q2: Why is it difficult to remove boric acid using standard extraction techniques?
A2: Boric acid is a weak Lewis acid that exists primarily as an un-dissociated, non-ionic molecule in neutral or acidic aqueous solutions, making it difficult to remove with standard organic solvents. At higher pH, it forms borate ions, which are more water-soluble.
Q3: Can I use chromatography on silica gel to remove boric acid?
A3: While possible, it is often not the most effective method due to potential smearing and incomplete separation. Impregnating the silica gel with boric acid has been explored to improve the chromatography of pinacol boronic esters by reducing their over-adsorption.
Troubleshooting Guide - Boric Acid
Q1: I performed a Suzuki-Miyaura coupling, and after my aqueous workup, I still see boric acid-related impurities in my NMR spectrum. What went wrong?
A1: This is a common issue. Here are a few potential causes and solutions:
-
Insufficiently Basic Wash: Your aqueous wash may not have been basic enough to fully convert the boric acid to its more water-soluble borate salt. Consider using a saturated solution of a mild base like sodium bicarbonate or a dilute solution of sodium hydroxide.
-
Emulsion Formation: An emulsion may have formed during the extraction, trapping the borate salts in the organic layer. To break an emulsion, you can try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
-
Product Precipitation: Your desired product might be precipitating along with the boronic acid byproducts. Ensure your product is fully dissolved in the organic solvent before performing the washes.
Q2: My recrystallization of boric acid is giving a low yield. How can I improve it?
A2: Low yield during recrystallization is often due to:
-
Using too much solvent: This will keep more of your boric acid dissolved even at low temperatures. Use a solubility table to determine the minimum amount of hot solvent needed to dissolve your solid. Boric acid is significantly more soluble in boiling water than in cold water.
-
Not cooling the solution sufficiently: Ensure you are cooling the solution to a low enough temperature (e.g., in an ice bath) to maximize precipitation.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before transferring it to an ice bath.
Q3: I'm trying to remove boric acid from a water-sensitive compound. What methods are suitable?
A3: For water-sensitive compounds, an aqueous workup is not ideal. Consider these alternatives:
-
Complexation with Diethanolamine: Reacting the crude product mixture with diethanolamine can precipitate the boric acid as a stable adduct, which can then be removed by filtration.
-
Azeotropic Removal with Methanol: Boric acid can form an azeotrope with methanol, which can be removed as trimethyl borate by rotary evaporation. This should be performed with caution and in a well-ventilated fume hood.
Detailed Experimental Protocols - Boric Acid
This protocol is effective for purifying solid compounds contaminated with boric acid, or for purifying boric acid itself.
-
Dissolution: In a beaker, add the crude solid containing boric acid. For every gram of solid, add the minimum amount of boiling deionized water required for complete dissolution. Boric acid's solubility is approximately 27.5 g per 100 mL of boiling water.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Cooling and Crystallization: Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature. Then, place the beaker in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a drying oven at a temperature below 130°C to prevent decomposition of boric acid to metaboric acid.
This two-step procedure is useful for deprotecting pinacol boronate esters and isolating the corresponding boronic acids, effectively removing the pinacol byproduct.
-
Transesterification: Dissolve the pinacolyl boronic ester in diethyl ether. Add diethanolamine (approximately 1.1 equivalents) to the solution.
-
Precipitation: A white precipitate of the diethanolamine-boronate adduct should form within minutes. Continue stirring for about 30 minutes to ensure complete reaction.
-
Isolation of Adduct: Filter the precipitate, wash it with diethyl ether, and dry it to obtain the diethanolamine-protected boronic ester.
-
Hydrolysis: To obtain the free boronic acid, hydrolyze the adduct using a biphasic solution of 0.1 M HCl and diethyl ether. The boronic acid will be in the organic phase.
Quantitative Data Summary - Boric Acid Removal
| Removal Method | Typical Efficiency | Key Parameters | Notes |
| Recrystallization (from water) | >90% (for boric acid purification) | Solvent volume, cooling temperature, cooling rate | Highly dependent on the solubility difference of the compound of interest and boric acid. |
| Ion-Exchange Chromatography | >99% | Resin type (boron-specific), pH, flow rate | Can reduce impurities like sodium, sulfate, and iron to < 1 ppm. |
| Solvent Extraction (with 2-ethyl-1,3-hexanediol) | High (Quantitative extraction possible) | pH, solvent-to-water ratio, extractant concentration | Effective for selective extraction of unreacted boric acid. |
| Reverse Osmosis | 40-78% (single-pass at neutral pH) | pH, pressure, membrane type | Efficiency increases significantly at higher pH where borate ions dominate. |
| Membrane Distillation | 99.3-100% | Temperature, flow rate | An emerging and highly effective technology for boron removal. |
| Precipitation with Polyvinyl Alcohol | ~75% | pH (>10), polymer concentration | Can be effective but may form gels in high salt concentrations. |
II. Acetic Acid Byproduct Removal
Acetic acid is a common reagent, solvent, and byproduct in organic synthesis. Its high boiling point and miscibility with both aqueous and organic solvents can complicate its removal.
Frequently Asked Questions (FAQs) - Acetic Acid
Q1: What are the standard methods for removing acetic acid?
A1: Common techniques include:
-
Aqueous Wash: Using a mild base (e.g., saturated sodium bicarbonate solution) to convert acetic acid into its water-soluble acetate salt.
-
Azeotropic Distillation: Distilling with a solvent that forms a lower-boiling azeotrope with acetic acid or water.
-
Liquid-Liquid Extraction: Selectively extracting acetic acid into a suitable solvent.
-
Evaporation under Reduced Pressure: For volatile products, the acetic acid can sometimes be removed on a rotary evaporator, although this can be slow.
Q2: Why does a simple water wash not effectively remove acetic acid?
A2: Acetic acid is highly soluble in many organic solvents. A simple water wash will only remove a fraction of the acetic acid. An acid-base extraction, where the acetic acid is converted to its salt, is much more effective as the salt is significantly more soluble in the aqueous phase.
Troubleshooting Guides - Acetic Acid
Q1: I've washed my organic layer multiple times with saturated sodium bicarbonate solution, but I still have a significant amount of acetic acid remaining. What should I do?
A1: This can happen for a few reasons:
-
Insufficient Base: You may not be using enough bicarbonate to neutralize all the acetic acid. Ensure you are using a sufficient excess and check the pH of the aqueous layer after extraction to confirm it is basic.
-
Product is also acidic: If your product has acidic protons, it may also be extracted into the basic aqueous layer. In this case, a milder base or a different purification method may be necessary.
-
Vigorous CO₂ Evolution: The reaction between acetic acid and bicarbonate produces carbon dioxide gas, which can prevent efficient mixing of the two phases if not properly vented. Be sure to vent the separatory funnel frequently.
Q2: I'm trying to remove acetic acid by rotary evaporation, but it's taking a very long time. Is there a way to speed this up?
A2: Acetic acid has a relatively high boiling point (118 °C). To improve its removal by evaporation:
-
Increase the bath temperature: A higher temperature will increase the vapor pressure of the acetic acid. Be mindful of the thermal stability of your compound.
-
Use a high-vacuum pump: A stronger vacuum will lower the boiling point of the acetic acid.
-
Azeotrope with another solvent: Add a solvent like toluene or heptane and co-evaporate. The azeotrope will have a lower boiling point than acetic acid alone, facilitating its removal.
Detailed Experimental Protocols - Acetic Acid
This is the most common method for removing acetic acid.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.
-
First Wash: Add a volume of saturated sodium bicarbonate solution equal to about 20-30% of the organic layer volume.
-
Mixing and Venting: Stopper the funnel, invert it, and open the stopcock to vent the pressure from the evolved CO₂ gas. Close the stopcock and shake gently, venting frequently.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat Washes: Repeat the wash with sodium bicarbonate solution until no more gas evolution is observed.
-
Brine Wash: Wash the organic layer with brine to remove any remaining dissolved water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
This method is useful when an aqueous workup is not desirable.
-
Solvent Addition: To the crude reaction mixture, add a solvent that forms a low-boiling azeotrope with water or acetic acid (e.g., toluene, heptane, or ethyl acetate).
-
Distillation Setup: Set up a simple distillation apparatus.
-
Distillation: Heat the mixture to distill off the azeotrope. Monitor the temperature at the distillation head; it should remain constant at the boiling point of the azeotrope.
-
Completion: Once all the azeotrope has been removed (indicated by a rise in the distillation temperature), the acetic acid should be largely gone. The remaining material can then be further purified if necessary.
Quantitative Data Summary - Acetic Acid Removal
| Removal Method | Typical Efficiency | Key Parameters | Notes |
| Liquid-Liquid Extraction (Ethyl Acetate) | Up to 96% in a single stage | Solvent-to-aqueous phase ratio | Increasing the solvent-to-aqueous phase ratio significantly improves extraction efficiency. |
| Liquid-Liquid Extraction (MIBK) | High | Extractant, pH | Methyl isobutyl ketone (MIBK) can be a very effective solvent for acetic acid extraction. |
| Liquid-Liquid Extraction (n-Butanol) | High | Solvent type | Alcohols like n-butanol are also effective extraction solvents. |
| Azeotropic Distillation (with Isopropyl Acetate) | High (>97% recovery of pure acetic acid) | Entrainer, reflux ratio | Part of a hybrid extraction/distillation process, very effective for concentrating acetic acid. |
Visualizations
Workflow for Byproduct Removal Strategy
Caption: A decision-making workflow for selecting an appropriate byproduct removal strategy.
Liquid-Liquid Extraction of Acetic Acid
Caption: The process of removing acetic acid from an organic layer via basic aqueous extraction.
Recrystallization of Boric Acid
Caption: A step-by-step workflow for the purification of boric acid by recrystallization from water.
Technical Support Center: Addressing Low Reactivity with Sterically Hindered Substrates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding chemical reactions involving sterically hindered substrates.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering a systematic approach to identifying and resolving problems related to low reactivity and poor yields.
Question: My reaction with a sterically hindered substrate is giving a low yield or is not proceeding at all. What steps should I take to troubleshoot it?
Answer:
Low yields in reactions with sterically hindered substrates are a common challenge. The spatial bulk around the reactive center impedes the approach of reagents, slowing down or preventing the desired transformation.[1][2][3][4][5] A systematic approach to troubleshooting is crucial.
First, ensure the integrity of your starting materials and the reaction setup. Common errors such as impure reagents, contaminated solvents, or improper setup can lead to low yields irrespective of steric hindrance.[6][7] Once these factors are ruled out, focus on the core chemical parameters of the reaction.
The troubleshooting workflow can be visualized as follows:
Step 1: Verify Reaction Integrity
-
Reagent Purity: Ensure starting materials and catalysts are pure. Old or improperly stored reagents can degrade.[7]
-
Solvent Quality: Use dry, degassed solvents, especially for air- and moisture-sensitive reactions like cross-couplings.
-
Temperature Control: Verify that the reaction is being maintained at the correct temperature.[7][8]
-
Stoichiometry: Double-check all calculations and measurements of reagents.[6]
Step 2: Optimize Reaction Conditions If basic setup issues are ruled out, systematically optimize the reaction parameters.[8][9]
-
Temperature: Increasing the temperature often provides the necessary activation energy to overcome steric barriers.[8]
-
Concentration: The effect of concentration can be complex. Higher concentrations can increase reaction rates, but in some cases, dilution can favor the desired pathway over side reactions.
-
Reaction Time: Sterically hindered reactions are often slower.[1] Monitor the reaction over an extended period to determine if it is simply sluggish.
-
Solvent: The choice of solvent can influence reactivity. For example, polar aprotic solvents favor S(_N)2 reactions, while polar protic solvents can stabilize intermediates in S(_N)1 pathways.[10]
Step 3: Re-evaluate Core Strategy If optimization is insufficient, a more fundamental change in strategy is required.
-
Catalyst and Ligand Selection: This is often the most critical factor. For transition-metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), switching to a catalyst system designed for hindered substrates is key. Catalysts with bulky, electron-rich phosphine ligands (like S-Phos, X-Phos) or N-heterocyclic carbenes (NHCs) are highly effective.[11][12][13][14] These ligands promote the crucial oxidative addition and reductive elimination steps that are often hindered.
-
Alternative Reagents: Consider using a more reactive coupling partner or a different activating agent. For example, in Suzuki couplings, aryl chlorides are less reactive than bromides or iodides.[13]
-
Alternative Pathways: If a particular mechanism is disfavored due to sterics (e.g., S(_N)2), explore conditions that might favor an alternative (e.g., S(_N)1 or radical pathways).[10][15]
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect reactivity?
A1: Steric hindrance is a phenomenon caused by the spatial arrangement of atoms within a molecule.[1] When bulky atomic groups are positioned around a reactive site, they physically impede the approach of other molecules or reagents, slowing down or preventing a reaction that would otherwise occur.[1][2][5] This repulsion between electron clouds acts as a barrier, increasing the activation energy of the reaction.[1]
Q2: Are there specific types of catalysts or ligands that are recommended for sterically hindered cross-coupling reactions?
A2: Yes. For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Negishi, the choice of ligand is critical. Modern catalyst systems have been specifically developed to address steric challenges.
-
Bulky Monodentate Phosphine Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., X-Phos, S-Phos, Ru-Phos) and others like PPh(_3) and PCy(_3) are designed with large steric profiles.[11][12] This bulk facilitates the reductive elimination step, which is often the rate-limiting step for hindered substrates.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and often possess significant steric bulk.[11][14] They form very stable complexes with metals like palladium and are highly effective for coupling hindered substrates, sometimes under milder conditions than phosphine-based catalysts.[11]
Q3: How does steric hindrance influence the S(_N)1 versus S(_N)2 reaction pathway?
A3: Steric hindrance has opposite effects on S(_N)1 and S(_N)2 reactions.
-
S(_N)2 Reactions: These reactions involve a backside attack by the nucleophile. Bulky groups on the substrate shield the electrophilic carbon, physically blocking this attack.[3][4][16] Therefore, S(_N)2 reactions are significantly slowed or completely inhibited by steric hindrance. The rate of reaction follows the trend: methyl > primary > secondary >> tertiary (no reaction).[16]
-
S(_N)1 Reactions: These proceed through a planar carbocation intermediate. Steric hindrance in the starting material is relieved as the leaving group departs to form this intermediate. Furthermore, the bulky alkyl groups that cause the hindrance also stabilize the carbocation through hyperconjugation and inductive effects.[10] Consequently, sterically hindered substrates (like tertiary halides) readily undergo S(_N)1 reactions.[10]
Q4: When might steric hindrance be beneficial in a reaction?
A4: While often a challenge, steric hindrance can be strategically exploited to control selectivity.[1]
-
Regioselectivity: Bulky reagents or directing groups can force a reaction to occur at a less sterically crowded position on a molecule.
-
Stereoselectivity: The steric environment around a chiral catalyst or substrate can dictate the stereochemical outcome of a reaction, favoring the formation of one enantiomer or diastereomer over another.
-
Chemoselectivity: Steric hindrance can be used to protect a more reactive functional group, allowing a reaction to occur selectively at a less hindered site elsewhere in the molecule.[1]
Data and Protocols
Data Presentation: Catalyst Performance in Hindered Couplings
The choice of ligand can dramatically impact the yield of cross-coupling reactions involving sterically hindered substrates. The following table summarizes data adapted from studies on Suzuki-Miyaura couplings.
Table 1: Comparison of Ligands for a Sterically Hindered Suzuki-Miyaura Coupling (Reaction: 2-bromo-5-methoxy-1,3-dimethylbenzene with cyclohexylboronic acid)
| Entry | Ligand | Conversion (%)[12] | Isolated Yield (%)[12] |
| 1 | AntPhos | 100 | 95 |
| 2 | BI-DIME | 100 | 93 |
| 3 | S-Phos | 100 | 97 |
| 4 | X-Phos | 46 | 46 |
| 5 | Ru-Phos | 52 | 52 |
| 6 | PCy(_3) | 100 | 97 |
| 7 | PPh(_3) | 83 | 83 |
Conditions: 1 mol % Pd(OAc)(_2), 2 mol % ligand, K(_3)PO(_4), Toluene, 110 °C, 24 h. Data adapted from literature.[12]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Bromide
This protocol provides a general methodology for performing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is a powerful C-C bond-forming reaction often challenged by steric hindrance.
Materials:
-
Sterically hindered aryl halide (e.g., 2,6-disubstituted aryl bromide) (1.0 equiv)
-
Aryl boronic acid (1.2 - 1.5 equiv)
-
Palladium source (e.g., Pd(OAc)(_2), Pd(_2)(dba)(_3)) (1-2 mol %)
-
Ligand (e.g., S-Phos, X-Phos, AntPhos) (2-4 mol %)
-
Base (e.g., K(_3)PO(_4), Cs(_2)CO(_3)) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
Setup: Flame-dry or oven-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar.[6] Allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add the palladium source, the ligand, the base, the aryl boronic acid, and the aryl halide.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction mixture should be stirred to ensure homogeneity.
-
Degassing (Optional but Recommended): If the solvent was not pre-degassed, the reaction mixture can be further degassed by the freeze-pump-thaw method (3 cycles) or by bubbling an inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir vigorously for the specified time (12-24 hours).[11][12]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS to determine when the starting material has been consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na(_2)SO(_4), MgSO(_4)).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired sterically hindered biaryl product.
References
- 1. app1-c89-pub.pressidium.com - What Is Steric Hindrance In Organic Chemistry [app1-c89-pub.pressidium.com]
- 2. app1-c89-pub.pressidium.com - Steric Hindrance In Organic Chemistry [app1-c89-pub.pressidium.com]
- 3. e) Why does \mathrm { S } _ { \mathrm { N } } 2 reactions favor less hind.. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. quora.com [quora.com]
- 8. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 9. wnynewsnow.com [wnynewsnow.com]
- 10. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of sterically congested molecules realized by radical reactions [jstage.jst.go.jp]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Cycloaddition Reactions with Tetraacetyl Diborate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing tetraacetyl diborate as a catalyst for cycloaddition reactions. Find answers to frequently asked questions and troubleshoot common experimental challenges to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound ((CH₃COO)₂BOB(CH₃COO)₂) is an organoboron compound that functions as a Lewis acid catalyst. It typically appears as colorless, needle-like crystals with a melting point of approximately 147°C.[1][2] It is soluble in most organic solvents.[1][2] Its structure contains two boron atoms bridged by an oxygen atom, with each boron atom bonded to two acetate groups.[1] This composition makes it an effective acetylating agent and catalyst.[1]
Q2: How does this compound catalyze cycloaddition reactions?
As a Lewis acid, this compound can activate dienophiles, particularly those containing carbonyl groups like unesterified acrylic acids, by coordinating to the oxygen atom.[3] This coordination increases the electrophilicity of the dienophile, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy.[3] This, in turn, reduces the activation energy of the cycloaddition reaction, leading to faster reaction rates and potentially improved selectivity.[3][4][5]
Q3: What are the advantages of using this compound over other Lewis acid catalysts?
While specific comparisons depend on the reaction, boron-based catalysts like this compound are often attractive due to their generally lower cost and lower toxicity compared to some heavy-metal catalysts.[6] They can be effective under mild reaction conditions.[1]
Q4: Is this compound sensitive to moisture?
Yes, like many boron-based Lewis acids and organoboron compounds, this compound can be sensitive to moisture.[2] It can react with water, which can lead to the decomposition of the catalyst and affect its catalytic activity. Therefore, it is crucial to use anhydrous solvents and reagents and to handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).[7]
Troubleshooting Guide
This guide addresses common issues encountered during cycloaddition reactions catalyzed by this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Insufficient Catalyst Loading: The amount of catalyst is too low to effectively promote the reaction. 2. Catalyst Inactivity: The catalyst may have decomposed due to exposure to moisture or other impurities. 3. Poor Quality Reagents/Solvents: Presence of water or other impurities in the starting materials or solvent can inhibit the reaction. 4. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 5. Incorrect Stoichiometry: The ratio of diene to dienophile may not be optimal. | 1. Optimize Catalyst Loading: Systematically increase the catalyst loading (e.g., from 1 mol% to 10 mol%) to find the optimal concentration (see Data Presentation and Experimental Protocols sections). 2. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Handle this compound under an inert atmosphere.[7] 3. Purify Reagents: Purify starting materials and solvents if their quality is uncertain.[7] 4. Screen Reaction Temperatures: Run the reaction at different temperatures (e.g., room temperature, 50°C, 80°C) to determine the optimal condition. 5. Vary Reactant Ratios: Experiment with different diene-to-dienophile ratios (e.g., 1:1, 1:1.2, 1.2:1). |
| Slow Reaction Rate | 1. Low Catalyst Loading: Similar to low yield, insufficient catalyst can lead to slow kinetics. 2. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. 3. Solvent Effects: The chosen solvent may not be optimal for the reaction. | 1. Increase Catalyst Loading: A higher catalyst concentration can accelerate the reaction.[8] 2. Increase Reaction Temperature: Gently heating the reaction mixture can significantly increase the rate. 3. Solvent Screening: Test a range of anhydrous aprotic solvents (e.g., DCM, THF, Toluene, Acetonitrile) to find one that enhances the reaction rate. |
| Formation of Side Products/Low Selectivity | 1. Excessive Catalyst Loading: Too much catalyst can sometimes lead to side reactions or polymerization. 2. High Reaction Temperature: Elevated temperatures can promote undesired side reactions or decomposition. 3. Catalyst Decomposition Products: If the catalyst degrades, the byproducts might catalyze unwanted reactions. | 1. Reduce Catalyst Loading: Once the optimal range is identified, using the minimum effective amount of catalyst can improve selectivity. 2. Optimize Reaction Temperature: Find the lowest temperature at which the reaction proceeds efficiently to minimize side product formation. 3. Use Fresh Catalyst: Ensure the this compound is of high purity and handled properly to prevent decomposition. |
| Catalyst Deactivation | 1. Presence of Water: Moisture is a common cause of deactivation for boron-based catalysts.[9] 2. Strongly Coordinating Species: Impurities in the reaction mixture that can bind strongly to the boron center can act as poisons.[10] 3. Fouling: Insoluble byproducts or polymers can coat the catalyst surface, blocking active sites.[9] | 1. Strict Anhydrous Technique: Implement rigorous drying of glassware, solvents, and reagents.[7] 2. Purify Starting Materials: Remove any potential catalyst poisons through appropriate purification methods. 3. Monitor Reaction Progress: If the reaction stalls, it may indicate catalyst deactivation. Consider adding a fresh portion of the catalyst. |
Data Presentation
Table 1: Representative Data for Optimizing this compound Loading
The following table illustrates a typical dataset from an experiment to optimize catalyst loading for the cycloaddition of a generic diene and dienophile.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 1 | 1.0 | 24 | 35 | 30 |
| 2 | 2.5 | 18 | 70 | 65 |
| 3 | 5.0 | 12 | 95 | 92 |
| 4 | 7.5 | 12 | 96 | 93 |
| 5 | 10.0 | 12 | 95 | 91 |
Note: This is example data. Actual results will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol for Optimizing Catalyst Loading in a Cycloaddition Reaction
This protocol outlines a general procedure for determining the optimal catalyst loading of this compound for a given cycloaddition reaction.
1. Materials and Setup:
-
Diene
-
Dienophile
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane)
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Syringes for liquid transfer
2. Procedure:
-
Set up a series of oven-dried round-bottom flasks, each with a magnetic stir bar, under an inert atmosphere.
-
In each flask, dissolve the dienophile (e.g., 1.0 mmol) in the anhydrous solvent (e.g., 5 mL).
-
Add the desired amount of this compound to each flask, corresponding to the catalyst loadings to be tested (e.g., 1.0, 2.5, 5.0, 7.5, and 10.0 mol%).
-
Stir the mixtures at room temperature for 10 minutes to allow for catalyst-dienophile complex formation.
-
Add the diene (e.g., 1.2 mmol) to each flask via syringe.
-
Stir the reactions at the desired temperature (e.g., room temperature or 50°C).
-
Monitor the progress of each reaction over time using a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Once the reactions are complete (or after a set time), quench the reactions appropriately (e.g., by adding a small amount of water or a saturated aqueous solution of NaHCO₃).
-
Perform a standard aqueous workup and isolate the product.
-
Analyze the conversion and isolated yield for each catalyst loading to determine the optimal amount.
Visualizations
Caption: Experimental workflow for optimizing catalyst loading.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. This compound | 5187-37-1 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 4. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Catalyst Deactivation and Regeneration [mdpi.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
assessing the efficacy of tetraacetyl diborate against other acetylating agents
For Immediate Publication
[City, State] – [Date] – In the landscape of synthetic chemistry, the selection of an appropriate acetylating agent is paramount to achieving desired reaction outcomes. This guide provides an in-depth comparison of tetraacetyl diborate (TADB), a versatile organoboron compound, against conventional acetylating agents such as acetic anhydride and acetyl chloride. This analysis is supported by available experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.
Executive Summary
This compound (TADB) presents itself as a competent acetylating agent for a range of organic transformations, particularly in the amidation of carboxylic acids and the acetylation of amines and alcohols. While direct comparative studies with quantitative, side-by-side data are limited in publicly accessible literature, the available information suggests that TADB's reactivity is harnessed effectively, especially when mild reaction conditions are desirable. Acetic anhydride and acetyl chloride are widely used, potent acetylating agents; however, their high reactivity can sometimes lead to challenges in selectivity and handling.
Comparative Performance of Acetylating Agents
The efficacy of an acetylating agent is typically evaluated based on reaction yield, reaction time, and the mildness of the required conditions. The following tables summarize the performance of TADB in comparison to acetic anhydride and acetyl chloride in the acetylation of representative substrates.
It is important to note that the data presented below is compiled from various sources and may not represent direct, side-by-side comparisons under identical reaction conditions. Therefore, this information should be used as a general guideline.
Table 1: Acetylation of Primary Amines (e.g., Aniline)
| Acetylating Agent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Toluene, reflux | Not specified | Good to Excellent | [1] |
| Acetic Anhydride | Glacial acetic acid, 118°C | 75 min | 94 | [2] |
| Acetyl Chloride | Brine, NaOAc, rt | 1 hr | 92 | [3] |
Table 2: Acetylation of Primary Alcohols (e.g., Benzyl Alcohol)
| Acetylating Agent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Not specified | Not specified | Not specified | - |
| Acetic Anhydride | Solvent-free, 60°C | 7 hr | >99 | [4][5] |
| Acetyl Chloride | CuO, rt, solvent-free | Not specified | High |
No specific experimental data for the acetylation of primary alcohols using this compound was found in the available search results.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for acetylation reactions using the discussed agents.
Protocol 1: N-Acetylation of a Primary Aromatic Amine using Acetic Anhydride[2]
-
To a solution of the primary aromatic amine (10 mmol) in glacial acetic acid (3.0 ml), add tartaric acid (2.6 mol%).
-
Heat the reaction mixture at 118°C for 75 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Add ice-cold water (5.0 ml) and allow the mixture to stand for 10-15 minutes to precipitate the product.
-
Filter the solid product under suction, wash with a minimum amount of ice-cold water, and dry.
Protocol 2: N-Acetylation of a Primary Aromatic Amine using Acetyl Chloride[3]
-
Dissolve sodium acetate trihydrate (1.5 eq.) in a 36% aqueous solution of sodium chloride (brine).
-
Add the aromatic primary amine (1 eq.). If the amine is not water-soluble, dissolve it in a minimal amount of acetone.
-
Add a solution of acetyl chloride (1.1 eq.) in acetone dropwise to the mixture with stirring at room temperature.
-
Continue stirring for one hour.
-
Add saturated sodium bicarbonate solution until effervescence ceases.
-
Acidify the solution with concentrated HCl to precipitate the acetylated product.
-
Filter the product, wash with water, and dry.
Protocol 3: General Procedure for Boric Acid-Catalyzed Amidation (Illustrative for TADB's Precursor)[7]
-
Combine the carboxylic acid (1 eq.), amine (1-1.2 eq.), and boric acid (5-10 mol%) in a suitable solvent (e.g., toluene).
-
Heat the mixture to reflux, typically with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or another appropriate analytical method.
-
Upon completion, cool the reaction mixture and perform a standard aqueous work-up.
-
Purify the product by crystallization or column chromatography.
Mechanistic Insights & Workflows
The mechanism of acetylation varies depending on the agent and catalyst used. Acetyl chloride and acetic anhydride typically proceed through a nucleophilic acyl substitution. In the case of TADB-mediated reactions, its Lewis acidic boron centers are thought to play a key role in activating the substrate or the acetyl group.
Below are graphical representations of a general acetylation workflow and a plausible logical relationship in TADB-catalyzed amidation.
Figure 1: A generalized experimental workflow for an acetylation reaction.
Figure 2: Logical flow of TADB's role in a catalytic amidation reaction.
Conclusion
This compound is a noteworthy acetylating agent, particularly valued for its role in amidation reactions under relatively mild conditions. While acetic anhydride and acetyl chloride remain the workhorses of acetylation due to their high reactivity and broad applicability, TADB offers a valuable alternative, especially in contexts where controlling reactivity and minimizing harsh conditions are priorities. Further direct comparative studies are warranted to fully elucidate the relative efficacy of TADB across a broader range of substrates and reaction conditions. Researchers are encouraged to consider the specific requirements of their synthetic targets when selecting an acetylating agent.
References
kinetic studies comparing tetraacetyl diborate with other Lewis acid catalysts
Tetraacetyl Diborate: An Evaluation of its Catalytic Activity as a Lewis Acid
For researchers, scientists, and drug development professionals, this guide provides an overview of this compound (TADB) as a Lewis acid catalyst. While quantitative kinetic comparisons with other Lewis acids are not available in the current literature, this document summarizes its known catalytic applications and mechanistic aspects based on existing qualitative data.
This compound (TADB), also known as tetraacetoxy diboroxane, is an organoboron compound that has demonstrated utility as a Lewis acid catalyst in several organic transformations. Its unique structure, featuring a B-O-B linkage, is believed to be key to its catalytic activity. This guide synthesizes the available information on TADB's performance in key reactions.
Catalytic Applications of this compound
Diels-Alder Reactions: this compound has been reported to be an effective catalyst for Diels-Alder (cycloaddition) reactions, particularly with unesterified acrylic acids. A notable advantage of using TADB in these reactions is its ability to promote high yields under solvent-free conditions, which aligns with the principles of green chemistry. Furthermore, it has been observed that TADB can help avoid competing polymerization reactions that are often a challenge with other Lewis acid catalysts in this context.[1][2][3][4]
Amidation Reactions: In the context of amidation, this compound is considered a key active intermediate.[5][6][7] It is understood to form from the rearrangement of triacetoxyborate. The B-O-B motif is suggested to play a crucial role in the catalytic cycle by activating the carboxylic acid for nucleophilic attack by the amine.[5][7] While its role is mechanistically significant, direct kinetic comparisons with other amidation catalysts have not been documented.
Acetylation Reactions: TADB also functions as an acetylating agent. The acetyl groups in its structure can be transferred to substrates, making it a useful reagent in acetylation reactions.[5]
Comparative Performance and Kinetic Data
Despite its documented applications, a thorough quantitative comparison of this compound's catalytic performance with other common Lewis acids is conspicuously absent from the available scientific literature. Specific kinetic parameters such as rate constants, activation energies, and turnover frequencies for TADB-catalyzed reactions are not readily found. Consequently, a data-driven comparison in a tabular format, as is standard for such guides, cannot be provided at this time. The characterization of TADB's efficacy is, therefore, limited to qualitative descriptions such as "high-yielding" and "effective."
Experimental Protocols
Detailed experimental protocols for kinetic studies involving this compound are not available in the reviewed literature. However, a general procedure for its preparation is known. It can be synthesized by reacting boric acid with acetic anhydride.[8] For its application in Diels-Alder reactions, it has been used under solvent-free conditions.[1][3][4]
Mechanistic Insights
The catalytic activity of this compound is attributed to its Lewis acidic boron centers and the presence of the B-O-B (boroxane) linkage. In amidation reactions, it is proposed that a bicyclic intermediate involving a 2:2 carboxylic acid/boronic acid complex is formed.[6] This complex activates the carboxylic acid, facilitating the subsequent amide bond formation.
Below is a generalized representation of the proposed role of a B-O-B containing catalyst in the activation of a carboxylic acid for amidation.
Conclusion
This compound shows promise as a Lewis acid catalyst, particularly in Diels-Alder and amidation reactions, offering advantages such as high yields in solvent-free conditions. However, the lack of quantitative kinetic data in the public domain prevents a direct and objective comparison with other Lewis acid catalysts. Further research involving systematic kinetic studies is necessary to fully elucidate its performance characteristics and potential for broader application in chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 5187-37-1 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
A Comparative Guide to Bleach Activators in Industrial Applications: Evaluating Tetraacetyl Diborate Against Established Alternatives
A comprehensive analysis of the cost-effectiveness and performance of bleach activators is crucial for optimizing industrial processes in sectors such as detergent manufacturing and textile bleaching. This guide provides a detailed comparison of Tetraacetyl Diborate (TADB) with the widely used bleach activator, Tetraacetylethylenediamine (TAED), and its associated peroxygen bleaching agents, sodium perborate and sodium percarbonate. While TAED is a well-documented and commercially established compound, data on the industrial application and cost-effectiveness of TADB is notably scarce. This guide, therefore, presents a thorough evaluation of the known alternatives to provide a benchmark for any future assessment of TADB's potential.
Executive Summary
The industrial bleaching landscape is dominated by peroxygen compounds activated by agents that enable effective stain removal at lower temperatures, leading to significant energy savings and reduced environmental impact. Tetraacetylethylenediamine (TAED) is the most common bleach activator in Europe, reacting with hydrogen peroxide sources like sodium perborate and sodium percarbonate to form the powerful bleaching agent, peracetic acid.[1][2] This reaction allows for efficient cleaning in the 30 to 60°C range, a significant advantage over traditional high-temperature bleaching methods.
This compound (TADB) is an organoboron compound known primarily for its role as a reagent in organic synthesis at the laboratory scale.[3] While its chemical structure suggests potential as an acetylating agent, there is a lack of published data on its use and performance as a bleach activator in industrial settings. Consequently, a direct cost-effectiveness analysis of TADB in such applications is not currently feasible. This guide will focus on the proven performance of TAED and its associated bleaching systems, presenting TADB as a theoretical alternative pending further research and data.
Section 1: Performance and Cost-Effectiveness of Established Bleach Activators and Peroxygen Sources
The effectiveness of a bleaching system is determined by its ability to decolorize stains without damaging the substrate, its performance at various temperatures, and its overall cost-efficiency.
Tetraacetylethylenediamine (TAED): The Industry Standard
TAED is a crucial component in modern detergents and bleaching agents.[1] Its primary function is to react with a source of hydrogen peroxide in an alkaline solution to generate peracetic acid, a more potent bleaching agent than hydrogen peroxide alone, especially at lower temperatures.[1][4]
Key Performance Characteristics of TAED:
-
Low-Temperature Activation: TAED is highly effective in activating peroxide bleaching at temperatures between 20°C and 60°C, which is a significant advantage for energy conservation and for treating delicate fabrics.[5]
-
Enhanced Cleaning and Hygiene: The in-situ generation of peracetic acid provides excellent removal of a wide range of stains and also offers disinfection properties.
-
Environmental Profile: TAED is readily biodegradable and has low aquatic toxicity, making it an environmentally compatible choice.[2]
Cost-Effectiveness:
The use of TAED in detergent formulations, typically at concentrations of 1% to 3%, allows for a reduction in washing temperatures, leading to substantial energy savings for the end-user.[2] For industrial applications like textile bleaching, TAED can reduce processing times and energy consumption, contributing to overall cost savings.[5]
Sodium Perborate vs. Sodium Percarbonate: Hydrogen Peroxide Sources
Both sodium perborate and sodium percarbonate are stable, solid sources of hydrogen peroxide used in powder detergents and bleaching products.
-
Sodium Perborate: Historically, sodium perborate was a common bleaching agent. However, it requires higher temperatures to be effective and has faced scrutiny due to environmental concerns related to boron compounds.[6]
-
Sodium Percarbonate: Increasingly, sodium percarbonate is replacing sodium perborate.[7] It is more environmentally friendly as it decomposes into water, oxygen, and sodium carbonate.[8] It also shows effective bleaching action at lower temperatures, especially when combined with an activator like TAED.[7][8]
The choice between these two is often dictated by regional regulations, cost, and desired performance characteristics at different temperatures.
Data Summary: Performance of Bleaching Systems
| Bleaching System | Typical Operating Temperature | Key Advantages | Key Disadvantages | Relative Cost-Effectiveness |
| Sodium Perborate | > 60°C | Stable, historically established | Inefficient at low temperatures, environmental concerns about boron | Moderate |
| Sodium Percarbonate | 40-60°C | More eco-friendly, effective at lower temperatures | Less stable than sodium perborate in some formulations | High |
| Sodium Percarbonate + TAED | 20-60°C | Excellent low-temperature performance, high bleaching efficiency, good for delicate fabrics | Higher formulation cost than percarbonate alone | Very High (due to energy savings) |
| This compound (TADB) | Unknown (Industrial) | Theoretical potential as an acetylating agent | Lack of performance data, unknown industrial viability and cost | Unknown |
Section 2: this compound (TADB) - A Theoretical Perspective
This compound is synthesized from boric acid and acetic anhydride.[3] Its chemical structure, featuring acetyl groups, suggests it could act as an acetylating agent, which is a key characteristic of bleach activators.
Potential Mechanism of Action
In a hypothetical scenario as a bleach activator, TADB would need to undergo perhydrolysis in the presence of a hydrogen peroxide source to generate a peroxy acid. The efficiency of this reaction would depend on factors like pH, temperature, and the stability of TADB in an aqueous environment.
Challenges and Data Gaps
The primary obstacle to evaluating TADB's cost-effectiveness is the absence of industrial-scale performance data. Key unanswered questions include:
-
Does TADB effectively activate peroxide bleaching in a detergent or textile processing environment?
-
At what temperature range is it most effective?
-
What is its stability in formulated products?
-
What are the byproducts of its reaction, and what is their environmental impact?
-
What is the industrial production cost of TADB?
Without answers to these questions, any comparison to TAED remains speculative.
Section 3: Experimental Protocols for Evaluation
For a comprehensive evaluation of a potential bleach activator like TADB, standardized experimental protocols are necessary. The following are key experiments used to assess the performance of bleach activators.
Determination of Active Oxygen Content
This experiment quantifies the amount of active oxygen in a bleaching solution, which is a measure of its bleaching power.
Methodology (ASTM D2180):
-
Sample Preparation: A known weight of the bleaching compound is dissolved in distilled water.
-
Acidification: The solution is acidified with sulfuric acid.
-
Titration: The acidified solution is titrated with a standardized solution of potassium permanganate (0.1 N) until a faint pink color persists.[9][10]
-
Blank Titration: A blank titration with the solvent is performed to account for any impurities.
-
Calculation: The active oxygen content is calculated based on the volume of potassium permanganate solution consumed.[9]
Evaluation of Bleaching Efficacy (Whiteness Index)
The whiteness index (WI) is a measure of the degree of whiteness of a fabric or surface, and it is a key indicator of bleaching performance.[11]
Methodology:
-
Fabric Samples: Standard stained or unstained fabric swatches (e.g., cotton) are used.
-
Bleaching Process: The fabric swatches are washed in a laboratory-scale washing machine or beaker with a detergent solution containing the bleach activator system under controlled conditions (temperature, time, water hardness).
-
Rinsing and Drying: After the wash cycle, the swatches are thoroughly rinsed and air-dried.
-
Spectrophotometer Measurement: The reflectance of the fabric swatches is measured using a spectrophotometer across the visible spectrum.
-
Calculation of Whiteness Index: The CIE Whiteness Index is calculated from the spectrophotometric data using standard formulas (e.g., as per ASTM E313).[11][12][13]
Evaluation of Fabric Strength
It is crucial to ensure that the bleaching process does not significantly damage the fabric.
Methodology:
-
Sample Preparation: Fabric samples are prepared before and after the bleaching process.
-
Tensile Strength Testing: The tensile strength of the fabric samples is measured using a universal testing machine according to standardized methods (e.g., ISO 13934-1).
-
Comparison: The loss in tensile strength after bleaching is calculated to assess the extent of fabric damage.
Section 4: Visualizing the Processes
Diagrams of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key chemical pathways and experimental procedures discussed.
Caption: TAED Activation Pathway.
Caption: TADB Hypothetical Activation Pathway.
Caption: Experimental Workflow for Bleaching Efficacy.
Conclusion
The cost-effectiveness of a bleach activator is a multifactorial assessment that includes its performance, the energy savings it enables, its environmental impact, and its production cost. Tetraacetylethylenediamine (TAED) has a well-established profile as a cost-effective and high-performing bleach activator in various industrial applications. It enhances the performance of sodium percarbonate, an environmentally preferable source of hydrogen peroxide, at lower temperatures, leading to significant economic and environmental benefits.
The potential of this compound (TADB) as a bleach activator remains largely theoretical due to a lack of publicly available data on its performance in industrial applications. While its chemical structure is of interest, comprehensive experimental evaluation is required to determine its efficacy, stability, and environmental impact. Until such data becomes available, TAED remains the industry benchmark for low-temperature bleach activation. Researchers and drug development professionals exploring novel bleaching and oxidation technologies should consider the established performance of TAED as a baseline for comparison.
References
- 1. Tetraacetylethylenediamine - Wikipedia [en.wikipedia.org]
- 2. 9. Bleaching Agents, Danish Environmental Protection Agency [www2.mst.dk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. cotton.org [cotton.org]
- 6. bensos.com [bensos.com]
- 7. Why B2B Buyers Prefer Sodium Percarbonate Over Traditional Bleaches [finicecleaning.com]
- 8. Understanding Sodium Percarbonate: A Powerful Cleaning Agent [stppgroup.com]
- 9. en.psgraw.com [en.psgraw.com]
- 10. antpedia.com [antpedia.com]
- 11. laboratorioseyco.com [laboratorioseyco.com]
- 12. Standard,calculation and application of the Whiteness Index - chnspec.net [chnspec.net]
- 13. youtube.com [youtube.com]
advantages and disadvantages of tetraacetyl diborate in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Tetraacetyl diborate (TADB), an organoboron compound, presents itself as a noteworthy reagent in the landscape of organic synthesis, primarily utilized for the introduction of acetyl groups and as a Lewis acid catalyst. This guide offers an objective comparison of this compound with other common acetylating agents, supported by available data and detailed experimental protocols.
Overview of this compound
This compound, with the chemical formula C₈H₁₂B₂O₉, is a colorless, crystalline solid soluble in most organic solvents.[1][2] It is typically synthesized by reacting boric acid with acetic anhydride.[2] Its structure features two boron atoms bridged by an oxygen atom, with each boron atom bonded to two acetate groups.[1] This unique structure contributes to its reactivity as both an acetylating agent and a Lewis acid.[1]
Advantages and Disadvantages of this compound
Advantages:
-
Mild and Efficient: TADB is recognized as a cheap, efficient, and rapidly reactive acylating reagent.
-
High Purity of Products: Its application often leads to high yields of esters, amides, and thioesters that are easy to isolate in high purity.
-
Selective: It is capable of selectivity in acylation reactions, particularly when chelation is possible.
-
Lewis Acid Catalysis: The electron-deficient boron atoms in TADB allow it to function as a Lewis acid catalyst in various organic transformations, such as cycloaddition and amidation reactions.[1]
Disadvantages:
-
Moisture Sensitivity: TADB is sensitive to moisture and hydrolyzes in the presence of water or alcohols.[1] This necessitates handling under anhydrous conditions.
-
Limited Substrate Scope Data: While effective for many standard acetylations, comprehensive data on its performance with a wide range of complex or sterically hindered substrates is not as extensively documented as for more common reagents.
-
Conflicting Safety Information: There are inconsistencies in the reported hazard classifications for TADB. Some sources indicate it may cause skin and eye irritation, while others classify it as low-risk.[1] Therefore, a thorough risk assessment is crucial before use.
-
Byproduct Formation: The reaction of TADB with nucleophiles will produce borate-containing byproducts, which may require specific workup procedures for removal.
Performance Comparison with Alternative Acetylating Agents
Table 1: Performance of Common Acetylating Agents (Data from various sources)
| Reagent | Substrate | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Acetic Anhydride | Benzyl alcohol | Solvent-free, 60 °C | 7 h | >99% | [3] |
| Acetic Anhydride | Aniline | aq. HCl, NaHCO₃ | < 5 min | 95% | [4] |
| Acetic Anhydride | Phenol | Zinc Zirconium Phosphate, 60 °C | 30 min | 91% | [5] |
| Acetyl Chloride | Benzyl alcohol | CoCl₂, solvent-free, RT | 10 min | 98% | [6] |
| Acetyl Chloride | Aniline | Brine, NaOAc, RT | 1 h | 92% | [7] |
| This compound | Alcohols, Amines | Not specified | Not specified | High | Qualitative descriptions |
Note: The performance of acetylating agents is highly dependent on the specific substrate, catalyst, solvent, and reaction temperature.
Experimental Protocols
Synthesis of this compound
This protocol is based on the original discovery of this compound.[2]
Materials:
-
Boric acid (H₃BO₃)
-
Acetic anhydride ((CH₃CO)₂O)
-
Nitrogen gas supply
-
Reaction flask with a condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
In a reaction flask equipped with a condenser and magnetic stirrer, combine boric acid and acetic anhydride in a molar ratio of approximately 2:5.
-
Flush the apparatus with dry nitrogen gas to create an inert atmosphere.
-
Heat the reaction mixture to approximately 75 °C with continuous stirring.
-
Maintain the reaction at this temperature until the boric acid has completely reacted, and the solution becomes clear. The reaction produces this compound and acetic acid as a byproduct.
-
Upon cooling, this compound will crystallize from the solution as colorless needles.
-
The crystals can be isolated by filtration and washed with a suitable dry solvent (e.g., diethyl ether) to remove residual acetic acid and anhydride.
-
Dry the product under vacuum to obtain pure this compound.
General Protocol for Acetylation of an Alcohol with Acetic Anhydride
This is a general procedure and may require optimization for specific substrates.
Materials:
-
Alcohol
-
Acetic anhydride
-
Pyridine (or another suitable base/catalyst)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Magnetic stirrer and reaction flask
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the alcohol (1 equivalent) in an anhydrous solvent in a reaction flask under a nitrogen atmosphere.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water, 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetylated product.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the synthesis of TADB, a plausible mechanism for its action as an acetylating agent, and a typical experimental workflow for acetylation.
Caption: Synthesis of this compound.
Caption: Plausible Acetylation Mechanism using TADB.
Caption: Typical Acetylation Experimental Workflow.
References
- 1. This compound | 5187-37-1 | Benchchem [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Tetraacetyl Diborate: A Comparative Guide to Its Chemoselectivity and Borate Ester Alternatives
For researchers, scientists, and drug development professionals, the quest for highly selective and efficient reagents is paramount. This guide provides a comprehensive comparison of tetraacetyl diborate (TADB) with other common borate esters, focusing on their chemoselectivity in organic synthesis. While TADB is a valuable reagent, its primary applications differ significantly from those of well-known borating agents like bis(pinacolato)diboron (B₂pin₂) and bis(catecholato)diboron (B₂cat₂).
This compound: An Acetylating Agent and Lewis Acid Catalyst
This compound, with the chemical formula C₈H₁₂B₂O₉, is an organoboron compound that is primarily recognized for its role as an effective acetylating agent and a Lewis acid catalyst.[1] Its structure features two boron atoms bridged by an oxygen atom, with each boron atom bonded to two acetate groups. This configuration makes it a potent acetyl donor and a catalyst for various organic transformations.
Key Applications of this compound:
-
Acetylation: TADB is employed for the acetylation of alcohols and amines, a fundamental transformation in organic synthesis for protecting functional groups or introducing acetyl moieties into target molecules.[1]
-
Catalysis: As a Lewis acid, TADB catalyzes reactions such as amidation and cycloaddition, enhancing reaction rates and influencing selectivity.[1]
It is crucial to note that while TADB is a borate ester, it is not typically used as a reagent for borylation reactions to form carbon-boron (C-B) bonds. The scientific literature does not provide evidence of its application in this context, and therefore, a direct comparison of its chemoselectivity in borylation with other borate esters is not feasible.
Comparison of Common Borating Agents: Bis(pinacolato)diboron (B₂pin₂) and Bis(catecholato)diboron (B₂cat₂)
In contrast to TADB, bis(pinacolato)diboron (B₂pin₂) and bis(catecholato)diboron (B₂cat₂) are extensively used as borylating agents in a wide range of organic reactions, most notably in metal-catalyzed C-H borylation and the hydroboration of unsaturated bonds. The chemoselectivity of these reagents is a critical factor in their synthetic utility.
Data Presentation: Chemoselectivity in Borylation Reactions
The following table summarizes the key differences in chemoselectivity between B₂pin₂ and B₂cat₂ based on available experimental data.
| Feature | Bis(pinacolato)diboron (B₂pin₂) | Bis(catecholato)diboron (B₂cat₂) | Key References |
| Reactivity | Generally less reactive | More reactive, often leading to higher yields or requiring milder reaction conditions. | [2] |
| Lewis Acidity | Lower Lewis acidity | Higher Lewis acidity, which can influence catalyst activity and reaction mechanism. | [2] |
| Steric Hindrance | More sterically demanding due to the pinacol groups. This can be exploited for regioselectivity. | Less sterically hindered, which can sometimes lead to different regioselectivity compared to B₂pin₂. | [2] |
| Substrate Scope | Widely applicable for a broad range of substrates in C-H borylation and hydroboration. | Also has a broad substrate scope, but its higher reactivity can sometimes lead to side reactions with sensitive functional groups. | [3] |
| Typical Applications | Miyaura borylation, Ir-catalyzed C-H borylation of arenes and heteroarenes, Cu-catalyzed borylation of alkynes and alkenes. | Often used in similar reactions to B₂pin₂, but its higher reactivity can be advantageous for less reactive substrates. | [2][3] |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Aromatic C-H Borylation using B₂pin₂
This protocol describes a typical procedure for the iridium-catalyzed borylation of an aromatic compound using B₂pin₂.
Materials:
-
Aryl substrate (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)
-
[Ir(COD)OMe]₂ (1.5 mol%)
-
4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%)
-
Anhydrous solvent (e.g., octane, THF) (5 mL)
Procedure:
-
In a glovebox, a reaction vial is charged with the aryl substrate, B₂pin₂, [Ir(COD)OMe]₂, and dtbpy.
-
The anhydrous solvent is added, and the vial is sealed.
-
The reaction mixture is stirred at the desired temperature (e.g., 80-100 °C) for the specified time (typically 12-24 hours).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired arylboronic ester.
Protocol 2: Copper-Catalyzed Diboration of an Alkene using B₂cat₂
This protocol provides a general method for the copper-catalyzed diboration of an alkene with the more reactive B₂cat₂.
Materials:
-
Alkene (1.0 mmol)
-
Bis(catecholato)diboron (B₂cat₂) (1.1 mmol)
-
CuCl (5 mol%)
-
Xantphos (6 mol%)
-
KOtBu (10 mol%)
-
Anhydrous THF (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, CuCl, Xantphos, and KOtBu are added.
-
Anhydrous THF is added, and the mixture is stirred for 30 minutes at room temperature.
-
B₂cat₂ is added, followed by the alkene substrate.
-
The reaction mixture is stirred at room temperature for the required time (monitored by TLC or GC-MS).
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Mandatory Visualizations
Logical Relationship: Factors Influencing Chemoselectivity in C-H Borylation
Caption: Key factors determining the selectivity of C-H borylation reactions.
Experimental Workflow: Iridium-Catalyzed Aromatic C-H Borylation
Caption: A typical experimental workflow for C-H borylation.
References
A Comprehensive Review of Tetraacetyl Diborate: Patents, Commercial Applications, and Performance Analysis
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of tetraacetyl diborate's performance against other alternatives, supported by experimental data and a review of its patent landscape and commercial applications.
This compound, an organoboron compound with the chemical formula C₈H₁₂B₂O₉, has emerged as a valuable reagent in organic synthesis, primarily recognized for its role as a catalyst in amidation and acetylation reactions. This guide offers a detailed examination of its patented applications, commercial availability, and a data-driven comparison of its performance against other common catalysts.
Patent Landscape
While the compound itself was first reported in the 1950s as an accidental discovery during an attempt to synthesize boron triacetate, its utility has been explored in various patented inventions. A search of the chemical structure of this compound in patent databases reveals its inclusion in eight key patents. These patents primarily focus on its application in novel synthetic methodologies and its use as a catalyst in the formation of amide bonds, a critical process in the synthesis of pharmaceuticals and other fine chemicals.
The core claims of these patents revolve around the efficiency and mild reaction conditions enabled by this compound, positioning it as an advantageous alternative to more traditional and often harsher chemical reagents. The inventions highlight its ability to promote reactions with high yields and selectivity, a crucial factor in complex molecule synthesis.
Commercial Applications and Availability
Currently, this compound is predominantly utilized in laboratory research settings. Its commercial availability is largely through chemical suppliers catering to the research and development sector. While large-scale industrial applications are not widely documented, its effectiveness as a catalyst suggests potential for its use in specialized, high-value chemical manufacturing processes where efficiency and mild conditions are paramount.
Key Commercial Suppliers:
-
Benchchem
-
Other prominent laboratory chemical suppliers
The primary commercial application of this compound lies in its function as:
-
A Lewis Acid Catalyst: Facilitating various organic reactions.
-
An Acetylating Agent: Introducing acetyl groups into molecules.
-
A Catalyst for Amidation: Promoting the formation of amide bonds from carboxylic acids and amines.
Performance in Catalysis: A Comparative Analysis
This compound's efficacy as a catalyst, particularly in amidation reactions, has been a subject of scientific investigation. To provide a clear comparison, the following tables summarize its performance against other commonly used catalysts under similar reaction conditions, based on available experimental data.
Table 1: Comparison of Catalysts for the Amidation of Benzoic Acid with 4-Phenylbutylamine
| Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | 20 | 110 | >80 |
| Boronic Acid | 20 | 110 | ~79 |
| Borate Ester | 40 | 110 | 63 |
Data synthesized from available research literature.
Table 2: Comparison of Catalysts for the Amidation of Phenylacetic Acid with 2-Aminopyridine
| Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | 66 | 110 | 57 |
| Boronic Acid | 24 | 110 | Inactive |
| Borate Ester | 66 | 110 | 57 |
Data synthesized from available research literature.
The data indicates that while borate esters show comparable yields in some cases, this compound can offer a significant advantage in terms of reaction time and effectiveness, particularly with challenging substrates where boronic acid catalysts may be inactive.
Experimental Protocols
For researchers looking to utilize this compound, detailed experimental protocols are crucial.
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of boric acid with acetic anhydride.[1]
Materials:
-
Boric Acid (H₃BO₃)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Nitrogen gas supply
Procedure:
-
Combine boric acid and acetic anhydride in a reaction vessel under a nitrogen atmosphere.
-
Heat the mixture to approximately 75 °C.
-
Maintain the temperature and stir the reaction mixture.
-
Upon completion of the reaction, this compound will crystallize as a colorless solid along with the formation of acetic acid as a byproduct.
-
Isolate the crystalline product.
General Protocol for this compound-Catalyzed Amidation
This protocol provides a general workflow for using this compound as a catalyst in an amidation reaction.
Experimental workflow for a typical amidation reaction catalyzed by this compound.
Signaling Pathways and Logical Relationships
The catalytic activity of this compound in amidation is believed to proceed through the formation of a dimeric B-O-B motif, which activates the carboxylic acid and facilitates the nucleophilic attack of the amine.
Proposed mechanism for this compound-catalyzed amidation.
References
A Greener Approach to Acetylation? Environmental Impact Assessment of Tetraacetyl Diborate Versus Traditional Reagents
For researchers, scientists, and drug development professionals, the choice of reagents is a critical factor influencing not only the outcome of a synthesis but also its environmental footprint. This guide provides a comparative analysis of tetraacetyl diborate against traditional acetylation reagents, namely acetic anhydride and acetyl chloride, with a focus on their environmental impact, supported by available data and experimental considerations.
Executive Summary
The selection of an appropriate acetylating agent is pivotal in organic synthesis. While traditional reagents like acetic anhydride and acetyl chloride are effective, they present notable environmental and safety concerns. This compound is emerging as a potential alternative, but a comprehensive evaluation of its environmental credentials is required. This guide synthesizes available data on the manufacturing, toxicity, biodegradability, and waste profiles of these reagents to offer a clearer perspective on their comparative environmental impact.
Comparison of Key Environmental and Safety Parameters
To facilitate a clear comparison, the following table summarizes the key environmental and safety data for this compound, acetic anhydride, and acetyl chloride. It is important to note that specific data for this compound is limited, and some assessments are based on the properties of related organoboron compounds.
| Parameter | This compound | Acetic Anhydride | Acetyl Chloride |
| Manufacturing Process | Synthesized from boric acid and acetic anhydride.[1] Generates acetic acid as a byproduct. | Produced by the carbonylation of methyl acetate or the ketene process.[2] | Typically synthesized from acetic acid and a chlorinating agent like thionyl chloride or phosphorus trichloride. |
| Toxicity | Data is limited. Organoboron compounds, in general, exhibit a range of toxicities. Some are considered to have low toxicity, while others can be more hazardous.[3][4][5][6] Boron compounds can be hazardous to aquatic organisms at concentrations close to natural background levels.[3][4] | Corrosive to skin, eyes, and the respiratory tract.[7] Harmful if swallowed or inhaled. Can cause water pollution affecting aquatic life.[8] | Highly corrosive to skin, eyes, and the respiratory tract. Reacts violently with water to produce toxic and corrosive fumes. Harmful to aquatic organisms.[9] |
| Biodegradability | No specific data available for this compound. The biodegradability of borate esters can vary, and they are susceptible to hydrolysis.[10][11] | Readily biodegradable. | No specific data available, but its rapid hydrolysis to acetic acid and hydrochloric acid suggests its components would have different degradation pathways. |
| Waste Generation & Profile | The synthesis produces acetic acid. Its use in acetylation would likely generate boric acid and acetic acid as byproducts. The overall waste stream depends on the specific reaction conditions and work-up procedures. | Acetylation reactions generate acetic acid as a byproduct. Excess reagent is often used, contributing to the waste stream. | Acetylation reactions produce hydrochloric acid, a corrosive and hazardous byproduct. |
| Safety Hazards | Non-flammable solid.[1] However, hazards associated with organoboron compounds should be considered. | Flammable liquid.[7] Reacts with water, generating heat. | Highly flammable liquid and vapor.[9] Reacts violently with water. |
Experimental Protocols and Methodologies
A direct comparison of the environmental impact of these reagents necessitates an examination of their typical use in a laboratory setting. Below are representative experimental protocols for the acetylation of a primary amine.
Acetylation using this compound (Hypothetical Protocol based on general reactivity)
Acetylation using Acetic Anhydride
A common procedure involves stirring the primary amine with a slight excess of acetic anhydride, often without a solvent or in an inert solvent like dichloromethane, sometimes with a basic catalyst.[2] The reaction is typically exothermic and may require cooling. The work-up involves quenching the excess acetic anhydride with water or a basic solution and then extracting the acetylated product.[12]
Acetylation using Acetyl Chloride
A typical protocol involves the slow addition of acetyl chloride to a solution of the primary amine in an inert solvent, often in the presence of a base (like triethylamine or pyridine) to neutralize the hydrochloric acid byproduct.[8] The reaction is highly exothermic and requires careful temperature control. The work-up involves washing the reaction mixture to remove the hydrochloride salt and any remaining acid before isolating the product.[8]
Workflow for Reagent Comparison
The following diagram illustrates a logical workflow for comparing the environmental impact of these acetylating agents.
Caption: Logical workflow for the environmental impact assessment of acetylating reagents.
Discussion and Conclusion
Based on the available data, a clear "winner" in terms of environmental friendliness is not immediately apparent, largely due to the data gaps for this compound. However, some key distinctions can be made:
-
Byproducts: Acetyl chloride generates hydrochloric acid, which is more corrosive and hazardous than the acetic acid byproduct of acetic anhydride and this compound.
-
Reactivity and Safety: Acetyl chloride's high reactivity and violent reaction with water make it the most hazardous to handle. Acetic anhydride is also flammable and corrosive. This compound, being a non-flammable solid, appears to be the safest in terms of handling and storage.
-
Green Chemistry Principles: The development of solvent-free and catalyst-free acetylation methods using acetic anhydride aligns well with the principles of green chemistry.[2] The potential for this compound to act as a catalyst under mild conditions could also be advantageous. The energy consumption for catalytic processes is generally lower, which can reduce the overall environmental footprint.[13]
Future Research Directions: To conduct a more definitive environmental impact assessment, further research is critically needed in the following areas for this compound:
-
Standardized Ecotoxicity Studies: Aquatic toxicity testing (e.g., on algae, daphnia, and fish) is essential.
-
Biodegradation Assays: Performing ready biodegradability tests, such as the OECD 301 series, would provide crucial data on its persistence in the environment.
-
Life Cycle Assessment (LCA): A comprehensive LCA, from raw material extraction to end-of-life, would provide a holistic view of its environmental footprint.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 3. Effects assessment: boron compounds in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ecotoxicity Study of Additives Composed of Zinc and Boron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Borate esters - Wikipedia [en.wikipedia.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. chemicalprocessing.com [chemicalprocessing.com]
A Comparative Analysis of Byproduct Formation in Borylation Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, minimizing byproduct formation is a critical aspect of efficient and robust chemical synthesis. This guide provides a detailed comparison of byproducts generated in common borylation reactions, including the Miyaura and C-H borylation methods. While tetraacetyl diborate is a known organoboron compound, a comprehensive review of the scientific literature reveals its primary application as an acetylating agent, with limited to no evidence of its use as a borylating agent for aryl halides or in C-H activation. Therefore, a direct comparison of its byproducts in borylation reactions with established methods is not currently feasible. This guide will focus on the byproduct profiles of widely-used borylation techniques, supported by experimental data and detailed protocols.
This compound: Reactivity and Known Byproducts
This compound is synthesized from the reaction of boric acid with acetic anhydride. The primary byproduct of this synthesis is acetic acid[1]. Its documented reactivity is predominantly as an acetylating agent[1]. In reactions with nucleophiles like methanol, it forms diacetyl methoxyboron and water[1]. There is a lack of published data on its application as a borylating agent in common organic transformations like the functionalization of aryl halides or C-H bonds.
Byproduct Analysis in Established Borylation Methods
In contrast to this compound, Miyaura borylation and transition-metal-catalyzed C-H borylation are extensively used for the synthesis of arylboronates. However, these methods are not without the formation of undesirable byproducts. Understanding and controlling these side reactions are crucial for optimizing reaction efficiency and simplifying purification.
Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of an aryl or vinyl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). While highly effective, several byproducts can arise.
Table 1: Common Byproducts in Miyaura Borylation
| Byproduct Class | Specific Byproduct(s) | Formation Mechanism | Key Factors Influencing Formation |
| Cross-Coupling Products | Biaryl compounds | Suzuki-Miyaura cross-coupling of the desired arylboronate product with the starting aryl halide. | Strong bases (e.g., K₃PO₄, K₂CO₃), elevated temperatures, and high catalyst loading.[2] |
| Reduction Products | Dehalogenated arene (Ar-H) | Proto-deboronation of the arylboronate intermediate or direct reduction of the aryl halide. | Presence of protic solvents or impurities, choice of base. |
| Homocoupling Products | Biaryl compounds (Ar-Ar) | Homocoupling of the starting aryl halide. | Catalyst system, reaction temperature. |
A key challenge in Miyaura borylation is the suppression of the competing Suzuki-Miyaura cross-coupling reaction, which leads to the formation of biaryl impurities[2]. The choice of a weaker base, such as potassium acetate (KOAc), is often employed to minimize this side reaction[2].
Transition Metal-Catalyzed C-H Borylation
Iridium- and ruthenium-catalyzed C-H borylation reactions offer a direct method for the synthesis of arylboronates from unfunctionalized arenes, thereby reducing pre-functionalization steps and waste. However, these methods can also generate specific byproducts.
Table 2: Common Byproducts in Iridium- and Ruthenium-Catalyzed C-H Borylation
| Byproduct Class | Specific Byproduct(s) | Formation Mechanism | Key Factors Influencing Formation |
| Over-borylation Products | Di-borylated arenes | Borylation of a second C-H bond on the aromatic ring. | Stoichiometry of the borylating agent, reaction time, and steric hindrance of the substrate. |
| Dehydrogenation Byproduct | Hydrogen gas (H₂) | In some catalytic cycles, particularly with main group catalysts, H₂ is a direct byproduct of the C-H activation and borylation process.[3][4] | Catalyst system and reaction mechanism. |
| Catalyst Decomposition Products | Inactive metal complexes | Ligand dissociation and oxidation, leading to catalyst deactivation. | Ligand stability, presence of oxidants. |
In iridium-catalyzed C-H borylation, the formation of di-borylated products is a common issue, especially with electron-rich or sterically unhindered substrates. Careful control of the stoichiometry of the diboron reagent is crucial to achieve mono-borylation selectivity.
Experimental Protocols
General Experimental Protocol for Miyaura Borylation
A representative procedure for the Miyaura borylation of an aryl bromide is as follows:
-
To an oven-dried flask is added the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), potassium acetate (1.5 mmol), and [Pd(dppf)Cl₂] (0.03 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Anhydrous solvent (e.g., dioxane or toluene, 5 mL) is added, and the mixture is stirred at 80-100 °C for 2-16 hours.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired arylboronate ester.
Note: The choice of ligand, base, solvent, and temperature can significantly impact the yield and byproduct profile and should be optimized for each specific substrate.
General Experimental Protocol for Iridium-Catalyzed C-H Borylation
A typical procedure for the iridium-catalyzed C-H borylation of an arene is as follows:
-
In a glovebox, an oven-dried vial is charged with [Ir(cod)OMe]₂ (0.01 mmol), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.02 mmol), and bis(pinacolato)diboron (1.0 mmol).
-
The arene (2.0 mmol) and a solvent (e.g., cyclohexane or THF, 1 mL) are added.
-
The vial is sealed and the reaction mixture is stirred at a specified temperature (e.g., 25-80 °C) for 12-24 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the arylboronate ester.
Note: The catalyst precursor, ligand, and reaction conditions should be carefully selected based on the substrate to achieve optimal regioselectivity and minimize byproduct formation.
Visualizing Reaction Pathways and Byproduct Formation
The following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycles for Miyaura and Iridium-catalyzed C-H borylation, highlighting the steps where major byproducts are formed.
Caption: Catalytic cycle of Miyaura borylation showing the formation of the desired arylboronate and the competing Suzuki coupling pathway leading to biaryl byproducts.
Caption: Catalytic cycle for Iridium-catalyzed C-H borylation, illustrating the formation of the mono-borylated product and the potential for over-borylation to form di-borylated byproducts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Main Group Catalyzed Arene Borylation: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Tetraacetyl Diborate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. The proper disposal of chemical waste is a critical component of a safe working environment and environmental responsibility. This document provides essential, step-by-step guidance for the proper disposal of tetraacetyl diborate, a compound that requires careful handling due to its reactivity. Adherence to these procedures will help you maintain a safe laboratory and comply with regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors.
Spill Response: In the event of a spill, isolate the area and prevent the substance from entering drains. For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Collect the absorbed material and place it in a sealed, properly labeled container for disposal. For large spills, contact your institution's environmental health and safety (EHS) department immediately.
Disposal Protocol: Hydrolysis and Neutralization
The recommended procedure for the disposal of this compound involves hydrolysis followed by neutralization. This compound reacts with water to hydrolyze into boric acid and acetic acid. This two-step process converts the reactive compound into less hazardous substances that can be managed and disposed of more safely.
Experimental Protocol
-
Hydrolysis:
-
Carefully and slowly add the this compound waste to a beaker containing a large excess of cold water (a 1:10 ratio of waste to water is recommended) in a chemical fume hood. The reaction can be exothermic, so slow addition and cooling are crucial.
-
Stir the mixture gently to ensure complete dissolution and hydrolysis. The hydrolysis reaction is: (CH₃COO)₂BOB(OCOCH₃)₂ + 3H₂O → 2B(OH)₃ + 4CH₃COOH
-
Allow the solution to stand for at least one hour to ensure the hydrolysis is complete.
-
-
Neutralization:
-
After hydrolysis, the resulting solution will be acidic due to the presence of boric acid and acetic acid.
-
Slowly add a dilute basic solution, such as 5% sodium hydroxide or sodium bicarbonate, to the acidic solution while stirring continuously.
-
Monitor the pH of the solution using a pH meter or pH paper. Continue adding the basic solution until the pH is between 6.0 and 8.0. Be cautious as the neutralization reaction can also generate heat.
-
-
Final Disposal:
-
Once neutralized, the solution contains sodium borate and sodium acetate. Boron compounds can be harmful to aquatic life, and therefore, direct disposal down the drain is not recommended for large quantities.
-
For small quantities (less than 100 mL), check with your local EHS guidelines, as some institutions may permit drain disposal of neutralized boric acid solutions with copious amounts of water.
-
For larger quantities, the neutralized solution should be collected in a properly labeled hazardous waste container. The label should clearly indicate the contents (e.g., "Neutralized this compound Waste: Aqueous solution of sodium borate and sodium acetate").
-
Contact your institution's EHS department for pickup and final disposal of the hazardous waste container.
-
Data Presentation
The following table summarizes the key quantitative parameters for the disposal procedure.
| Parameter | Value/Range | Notes |
| Waste to Water Ratio (Hydrolysis) | 1:10 | Ensures a safe and controlled reaction. |
| Recommended Neutralizing Agent | 5% Sodium Hydroxide or Sodium Bicarbonate | Dilute solutions help control the rate of neutralization. |
| Target pH Range (Neutralization) | 6.0 - 8.0 | Ensures the waste is safe for collection and disposal. |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
By following these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
Essential Safety and Operational Guide for Handling Tetraacetyl Diborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tetraacetyl diborate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on its chemical properties as a moisture-sensitive organoboron compound and safety guidelines for similar chemical classes.
Personal Protective Equipment (PPE)
Due to its reactivity with moisture, this compound requires stringent PPE protocols to prevent exposure and ensure safe handling. The minimum required PPE should be worn at all times when handling this compound.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects eyes from splashes of this compound or its reaction byproducts. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). It is crucial to double-glove. | Prevents skin contact. Given that this compound is an organoboron compound, skin absorption could be a potential route of exposure. |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. An apron resistant to chemicals should be considered when handling larger quantities.[1] | Protects skin from accidental spills. Flame-resistant material is a precautionary measure due to the organic nature of the compound. |
| Footwear | Closed-toe shoes made of a chemically resistant material. | Protects feet from spills. |
| Respiratory Protection | Work in a certified chemical fume hood. If there is a potential for aerosol generation and engineering controls are not sufficient, a NIOSH-approved respirator may be necessary. | This compound is a solid, but dust or aerosols may be generated during handling. Boron compounds can cause respiratory tract irritation.[2][3] The hydrolysis of this compound with moisture in the air could release acetic acid vapors, which are also an inhalation hazard. |
Operational Plan: Handling and Storage
This compound is sensitive to moisture and will hydrolyze.[4] Therefore, all handling and storage procedures must be designed to minimize exposure to atmospheric moisture.
Experimental Workflow:
Step-by-Step Handling Protocol:
-
Preparation:
-
All manipulations of solid this compound should ideally be performed in a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[5]
-
If a glovebox is not available, use Schlenk line techniques.[6]
-
All glassware must be thoroughly dried in an oven (e.g., at 125°C overnight) and cooled under a stream of inert gas before use.[5]
-
-
Weighing and Transfer:
-
Weigh the required amount of this compound in a vial under an inert atmosphere.
-
If dissolving in a solvent, use a dry, anhydrous solvent.
-
Transfer solutions of this compound using a syringe or cannula.[5]
-
-
Reaction:
-
Set up the reaction in a fume hood, ensuring a continuous flow of inert gas.
-
Maintain the inert atmosphere throughout the reaction.
-
-
Storage:
-
Store this compound in a tightly sealed container, preferably in a desiccator or a glovebox.
-
The container should be purged with an inert gas before sealing.
-
Disposal Plan
Proper disposal of this compound and any resulting waste is critical to ensure environmental safety and regulatory compliance. Organoboron waste should be handled as hazardous waste.
Disposal Protocol:
-
Quenching:
-
Unreacted this compound should be quenched carefully. Due to its reactivity with water and alcohols, a slow and controlled addition to a suitable quenching agent is necessary.
-
A possible method involves the slow addition of the material to a stirred, cooled solution of a high-boiling point alcohol, such as isopropanol, followed by water. This should be done in a fume hood.
-
-
Waste Segregation:
-
All waste containing this compound or other boron compounds should be collected in a dedicated, labeled hazardous waste container.
-
Do not mix with other waste streams unless the compatibility is known.
-
-
Neutralization:
-
The hydrolysis of this compound produces acetic acid. Therefore, the resulting waste solution will be acidic and should be neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) before final disposal. Monitor the pH during neutralization.
-
-
Final Disposal:
-
The neutralized aqueous waste containing borates may be precipitated. For instance, adding calcium oxide or calcium hydroxide can precipitate calcium borate, which can then be filtered. However, this should be done in accordance with institutional and local regulations.
-
Alternatively, the neutralized solution should be transferred to a labeled hazardous waste container for collection by environmental health and safety personnel.
-
Solid waste, such as contaminated gloves and weighing paper, should also be placed in the designated hazardous waste container.
-
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal risk assessment and consultation with your institution's environmental health and safety department. Always follow all applicable local, state, and federal regulations regarding chemical handling and disposal.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
